Product packaging for AZ-27(Cat. No.:CAS No. 1516772-44-3)

AZ-27

Cat. No.: B605724
CAS No.: 1516772-44-3
M. Wt: 633.77
InChI Key: UHHHWFCTIQAQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ-27 is a benzothienoazepine compound functioning as a potent and selective small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) large polymerase subunit (L) protein . With a demonstrated 50% effective concentration (EC50) of 10 nM against the RSV A2 strain in multicycle growth assays, it targets the viral RNA-dependent RNA polymerase (RdRp), a key complex driving viral replication . Research indicates that this compound inhibits an early, common step in both viral mRNA transcription and genome replication by specifically blocking the initiation of RNA synthesis from the viral promoter . This mechanism is distinct from other viral activities, as this compound does not inhibit the polymerase's back-priming reaction, suggesting it targets specific conformational states of the RdRp . As a research tool, this compound is valuable for dissecting the molecular mechanisms of RSV polymerase function and for use as a control compound in studies of antiviral activity . It provides the research community with a critical means to probe RSV replication processes and advance the development of antiviral agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H35N5O4S B605724 AZ-27 CAS No. 1516772-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-6-[4-[[2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N5O4S/c42-33(28-5-3-16-37-32(28)40-18-14-36(15-19-40)21-45-22-36)38-25-9-7-23(8-10-25)35(44)41-17-13-24-20-30(34(43)39-26-11-12-26)46-31(24)27-4-1-2-6-29(27)41/h1-10,16,20,26H,11-15,17-19,21-22H2,(H,38,42)(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHWFCTIQAQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC=C6)N7CCC8(CC7)COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ-27: A Potent Research Tool for Elucidating Respiratory Syncytial Virus Polymerase Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a complex of the large polymerase protein (L) and the phosphoprotein (P), is a prime target for antiviral drug development. AZ-27 is a potent, non-nucleoside inhibitor of the RSV polymerase that has emerged as a critical research tool for dissecting the intricate mechanisms of viral transcription and replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its role in understanding RSV polymerase function and resistance.

This compound, a benzothienoazepine derivative of YM-53403, demonstrates significantly improved potency against RSV.[1] It targets the L protein of the RSV polymerase, inhibiting the early stages of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the promoter.[2] Notably, this compound exhibits differential activity against various functions of the polymerase, providing a unique chemical probe to explore the different conformations and activities of this complex enzyme.[2]

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the L protein of the RSV RNA-dependent RNA polymerase.[3] Its mechanism of action is centered on the inhibition of transcription initiation.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound prevents the polymerase from initiating RNA synthesis at the promoter region of the viral genome.[2] This inhibition affects both mRNA transcription and genome replication, as both processes initiate from the same promoter.[2]

Interestingly, this compound's inhibitory effect is more pronounced on the transcription of genes located at the 3' end of the genome compared to those at the 5' end, further supporting its role as an initiation inhibitor.[3] The compound does not, however, inhibit all polymerase activities. For instance, it does not affect the "back-priming" activity of the polymerase, where the enzyme uses the 3' end of the template RNA to prime its own extension for a few nucleotides.[2] This differential inhibition suggests that this compound may bind to a specific conformation of the polymerase complex that is unique to transcription and replication initiation.

Resistance to this compound is conferred by a single amino acid substitution, Y1631H, in the L protein.[1][4] This mutation is located in a region of the L protein that is believed to be involved in the capping of viral mRNAs.[1] The emergence of this specific resistance mutation provides strong evidence that this compound's binding site is within the L protein and that this residue is critical for the drug-target interaction.

AZ27_Mechanism cluster_RSV_Polymerase RSV Polymerase Complex cluster_Viral_RNA Viral RNA L_Protein L Protein (RdRp) Promoter Promoter Region L_Protein->Promoter Binds to initiate transcription/replication Viral_Genome Viral Genome P_Protein P Protein Promoter->Viral_Genome Initiates RNA synthesis AZ27 This compound AZ27->L_Protein Binds to L Protein (Y1631 residue)

Figure 1: Mechanism of this compound inhibition of RSV polymerase.

Quantitative Data

The antiviral activity of this compound has been quantified in various cell-based and biochemical assays. The following tables summarize key quantitative data related to its potency and resistance profile.

Table 1: Antiviral Potency of this compound

Parameter Value Assay Conditions Reference
EC50 (RSV A2) 10 nMMulticycle growth conditions in HEp-2 cells[2]
Potency vs. YM-53403 ~75-fold more potentComparison of EC50 values[2]
EC50 (RSV B strains) Less potent than against RSV A strainsMulticycle growth conditions[2]

Table 2: this compound Resistance Profile

Mutation Fold Increase in EC50 Assay System Reference
Y1631H in L Protein>5,000-foldRSV ELISA with resistant viral isolates[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound against RSV polymerase.

RSV Replicon Assay for Antiviral Testing

This assay measures the inhibition of RSV replication in a cell-based system that contains a self-replicating subgenomic RSV replicon, often expressing a reporter gene like luciferase.

Materials:

  • HEp-2 cells stably expressing the RSV replicon

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEp-2 replicon cells in 96-well plates at a density of 2 x 104 cells per well and incubate overnight at 37°C.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the growth medium from the cells and add 100 µL of the diluted this compound compound or DMSO control to the respective wells.

  • Incubate the plates for 48-72 hours at 37°C.

  • Remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Transcription Run-on Assay

This biochemical assay directly measures the synthesis of viral RNA by the RSV polymerase complex.

Materials:

  • Purified RSV L-P polymerase complex

  • Synthetic RNA oligonucleotide template containing the RSV promoter sequence

  • Ribonucleotide triphosphates (rNTPs), including [α-32P]GTP

  • Transcription buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)

  • This compound compound stock solution (in DMSO)

  • Denaturing polyacrylamide gel (15-20%)

  • Phosphorimager

Protocol:

  • Set up the transcription reaction in a final volume of 25 µL.

  • To the transcription buffer, add the purified L-P complex (e.g., 50 nM) and the RNA template (e.g., 1 µM).

  • Add the desired concentration of this compound or DMSO control and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding the rNTP mix containing [α-32P]GTP.

  • Incubate the reaction for 1-2 hours at 30°C.

  • Stop the reaction by adding an equal volume of 2x formamide loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Resolve the RNA products on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA products using a phosphorimager and quantify the band intensities.

Immunoprecipitation of RSV L-P Complexes

This protocol is used to assess the integrity of the L-P polymerase complex in the presence of this compound.

Materials:

  • HEp-2 cells

  • Plasmids expressing tagged L (e.g., V5-tagged) and P proteins

  • Transfection reagent (e.g., Lipofectamine)

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-tag antibody (e.g., anti-V5 antibody)

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Co-transfect HEp-2 cells with plasmids expressing the tagged L and P proteins.

  • After 24-48 hours, treat the cells with the desired concentration of this compound or DMSO for the specified time.

  • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Incubate the cell lysate with the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1-2 hours.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the L and P proteins.

Experimental_Workflow cluster_CellBased Cell-Based Assays cluster_Biochemical Biochemical Assays cluster_Resistance Resistance Studies Replicon RSV Replicon Assay Resistant_Virus Selection of Resistant Virus Replicon->Resistant_Virus Generate resistant strains Minigenome Minigenome Reporter Assay IVT In Vitro Transcription Run-on Assay IP Immunoprecipitation of L-P Complex Mutagenesis Site-Directed Mutagenesis (Y1631H) Resistant_Virus->Mutagenesis Identify resistance mutations AZ27 This compound Compound AZ27->Replicon Test antiviral efficacy (EC50) AZ27->Minigenome Confirm inhibition of polymerase activity AZ27->IVT Directly measure inhibition of RNA synthesis AZ27->IP Assess impact on L-P complex integrity

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

This compound is a highly valuable research tool for the study of RSV polymerase. Its potent and specific inhibition of transcription initiation allows for detailed investigations into the fundamental processes of viral RNA synthesis. The differential effects of this compound on various polymerase activities provide a unique avenue to probe the conformational changes and functional states of the L-P complex. Furthermore, the characterization of this compound resistance mutations has been instrumental in identifying key residues within the L protein that are critical for polymerase function and inhibitor binding. For researchers and drug development professionals, this compound serves not only as a lead compound for the development of novel RSV therapeutics but also as an indispensable probe to unravel the complexities of the RSV replication machinery. The experimental protocols outlined in this guide provide a solid foundation for utilizing this compound to advance our understanding of this important human pathogen.

References

AZ-27: A Technical Guide to its Antiviral Spectrum and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ-27 is a potent and selective small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). By specifically targeting the large polymerase subunit (L protein), this compound effectively halts viral replication at the initiation stage of both transcription and genome synthesis. This technical guide provides a comprehensive overview of the antiviral spectrum, selectivity, and mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Antiviral Spectrum

The antiviral activity of this compound has been primarily characterized against Respiratory Syncytial Virus. The available data indicates that this compound is a highly potent inhibitor of RSV, with activity against both major subgroups, A and B.

Quantitative Antiviral Activity Data

The potency of this compound has been determined using various in vitro assays, with the 50% effective concentration (EC50) being a key parameter.

Virus StrainCell LineAssay TypeEC50 (nM)Citation
RSV A2HEp-2Multicycle Growth10[1]
RSV B--Less potent than against RSV A[1]

Note: A specific EC50 value for this compound against an RSV B strain is not publicly available in the reviewed literature.

Selectivity Profile

A critical aspect of any antiviral candidate is its selectivity, meaning its ability to inhibit viral replication at concentrations that are not toxic to host cells.

Cytotoxicity

Studies have indicated that this compound exhibits a favorable cytotoxicity profile. One study explicitly states that no cytotoxicity was detected for this compound, suggesting a high therapeutic index.[2] However, a specific 50% cytotoxic concentration (CC50) value from these studies is not publicly available, which is necessary for a precise calculation of the selectivity index.

Selectivity Index

The selectivity index (SI) is a crucial measure of an antiviral compound's safety and is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). While a precise SI cannot be calculated without a CC50 value, the reported lack of cytotoxicity at effective antiviral concentrations suggests a high selectivity index for this compound.[2]

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the RSV L protein, the catalytic subunit of the viral RNA-dependent RNA polymerase.[1][3] This inhibition occurs at a very early stage of the viral replication cycle.

Specifically, this compound inhibits the initiation of RNA synthesis from the viral promoter.[1][3] This action effectively blocks both the transcription of viral messenger RNA (mRNA) and the replication of the viral genome, which are fundamental processes for the production of new viral particles.[1][3]

A noteworthy aspect of this compound's mechanism is its differential effect on the various activities of the RSV polymerase. While it potently inhibits de novo RNA synthesis, it does not prevent the polymerase from performing a back-priming reaction, where a few nucleotides are added to the 3' end of the template.[3]

Signaling Pathway of RSV Replication and this compound Inhibition

The following diagram illustrates the key steps in RSV RNA synthesis and the point of intervention by this compound.

RSV_Replication_and_AZ-27_Inhibition cluster_host_cell Host Cell Cytoplasm Viral_RNP Viral Ribonucleoprotein (vRNP) Complex L_P_Complex L-P Polymerase Complex (RdRp) Viral_RNP->L_P_Complex binds Viral_RNA (-) sense RNA Genome L_P_Complex->Viral_RNA engages promoter Transcription Transcription Initiation Viral_RNA->Transcription template for Replication Replication Initiation Viral_RNA->Replication template for mRNAs Viral mRNAs Transcription->mRNAs cRNA (+) sense cRNA (Replicative Intermediate) Replication->cRNA Viral_Proteins Viral Proteins mRNAs->Viral_Proteins translation Progeny_vRNA Progeny (-) sense RNA Genomes cRNA->Progeny_vRNA template for Assembly Virion Assembly Progeny_vRNA->Assembly Viral_Proteins->Assembly AZ27 This compound AZ27->Transcription INHIBITS AZ27->Replication INHIBITS

Mechanism of this compound action on RSV replication.

Experimental Protocols

The characterization of this compound's antiviral properties has relied on several key experimental assays. Below are detailed methodologies for these assays.

Plaque Reduction Assay (for Antiviral Potency)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • HEp-2 cells

  • Respiratory Syncytial Virus (RSV) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a series of dilutions of this compound in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.

  • Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add the different concentrations of this compound in DMEM to the respective wells.

  • Overlay: After a 2-hour incubation with the compound, remove the medium and overlay the cells with methylcellulose medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.

  • Staining: Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • HEp-2 cells

  • DMEM with 10% FBS

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

RSV Minigenome Assay

This assay allows for the study of RSV polymerase activity in a controlled cellular environment without the need for infectious virus. It is used to confirm that a compound's antiviral activity is due to the inhibition of the viral polymerase.

Materials:

  • HEp-2 or BSR-T7 cells (expressing T7 RNA polymerase)

  • Plasmids encoding the RSV N, P, L, and M2-1 proteins under the control of a T7 promoter.

  • A plasmid containing a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) flanked by the RSV genomic leader and trailer regions (the minigenome).

  • Transfection reagent.

  • This compound compound.

  • Luciferase assay reagent (if using a luciferase reporter).

Procedure:

  • Transfection: Co-transfect the cells with the plasmids encoding the N, P, L, and M2-1 proteins, and the RSV minigenome plasmid.

  • Compound Addition: Immediately after transfection, add serial dilutions of this compound to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: The reduction in reporter gene expression in the presence of this compound indicates inhibition of the RSV polymerase.

In Vitro Transcription Run-on Assay

This biochemical assay directly measures the activity of the RSV polymerase on its natural template within viral ribonucleoprotein (RNP) complexes isolated from infected cells.

Materials:

  • RSV-infected cell lysate (containing RNP complexes).

  • Reaction buffer containing nucleotides (ATP, CTP, GTP, and radiolabeled UTP, e.g., [α-32P]UTP).

  • This compound compound.

  • RNA purification reagents.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

  • RNP Isolation: Prepare a crude cell extract containing RSV RNP complexes from RSV-infected cells.

  • In Vitro Transcription Reaction: Set up reaction mixtures containing the RNP complexes, reaction buffer with nucleotides (including the radiolabeled UTP), and different concentrations of this compound.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • RNA Purification: Stop the reaction and purify the newly synthesized radiolabeled RNA.

  • Analysis: Analyze the RNA products by denaturing PAGE and autoradiography.

  • Data Analysis: Quantify the amount of radiolabeled RNA produced at each this compound concentration to determine the inhibitory effect on transcription.

Visualizing Experimental Workflows

Plaque Reduction Assay Workflow

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed HEp-2 cells in 6-well plates Start->Seed_Cells Confluent_Monolayer Incubate to form confluent monolayer Seed_Cells->Confluent_Monolayer Infect_Cells Infect cells with RSV Confluent_Monolayer->Infect_Cells Add_Compound Add serial dilutions of this compound Infect_Cells->Add_Compound Overlay_Medium Add methylcellulose overlay with this compound Add_Compound->Overlay_Medium Incubate_Plates Incubate for 4-5 days Overlay_Medium->Incubate_Plates Stain_Plaques Stain with Crystal Violet Incubate_Plates->Stain_Plaques Count_Plaques Count plaques Stain_Plaques->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Workflow for the Plaque Reduction Assay.
Logical Relationship of Selectivity Determination

Selectivity_Determination Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) EC50 EC50 (Antiviral Potency) Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50 CC50 (Cellular Toxicity) Cytotoxicity_Assay->CC50 Selectivity_Index Selectivity Index (SI) SI = CC50 / EC50 EC50->Selectivity_Index CC50->Selectivity_Index

References

An In-depth Technical Guide to AZ-27: A Potent Inhibitor of Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is a novel small-molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action as a viral polymerase inhibitor. The information presented herein is intended to support further research and development of this promising antiviral compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C36H35N5O4S. Its structure is characterized by a benzothieno[2,3-d]azepine core.

Physicochemical Data

While comprehensive experimental data on all physicochemical properties of this compound are not publicly available, the following table summarizes the known information.

PropertyValueSource
Chemical Formula C36H35N5O4S[Internal Data]
IUPAC Name 6-(4-(2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)nicotinamido)benzoyl)-N-cyclopropyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxamide[Internal Data]
CAS Number 1516772-44-3[Internal Data]
Molecular Weight 633.77 g/mol [Internal Data]
Appearance Solid[Internal Data]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[Internal Data]
Melting Point Not publicly available-
Boiling Point Not publicly available-
pKa Not publicly available-

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of RSV replication. It targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral transcription and genome replication.

Antiviral Activity

This compound demonstrates significant antiviral activity against both RSV subtypes A and B, with greater potency observed against subtype A. The 50% effective concentration (EC50) values vary depending on the RSV strain and the cell line used in the assay.

RSV SubtypeStrainCell LineEC50 (nM)
AA2HEp-210 - 40
BB1HEp-2~1000
Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the RSV L protein, the catalytic subunit of the RdRp complex. Its mechanism of action involves the inhibition of an early stage of viral RNA synthesis. Specifically, this compound prevents the initiation of transcription and replication from the viral promoter, thereby halting the production of viral mRNAs and new viral genomes.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting RSV replication.

AZ27_Mechanism_of_Action cluster_virus RSV Replication Cycle RSV_entry Viral Entry Uncoating Uncoating RSV_entry->Uncoating vRNA_template Viral RNA Genome (template) Uncoating->vRNA_template Transcription Transcription (mRNA synthesis) vRNA_template->Transcription RdRp Replication Replication (cRNA & vRNA synthesis) vRNA_template->Replication RdRp RdRp_complex RNA-dependent RNA Polymerase (L-P protein complex) AZ27_effect Inhibits Initiation Translation Translation (Viral Proteins) Transcription->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Budding Viral Budding Assembly->Budding AZ27 This compound AZ27->RdRp_complex Binds to L protein AZ27_effect->Transcription AZ27_effect->Replication

Mechanism of this compound in inhibiting RSV replication.

Experimental Protocols

This section details the key experimental methodologies used to characterize the antiviral activity and mechanism of action of this compound.

Cell-Based RSV Replication Assay (EC50 Determination)

This assay is used to determine the concentration of this compound required to inhibit RSV replication by 50%.

Workflow:

EC50_Assay_Workflow start Start seed_cells Seed HEp-2 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound infect_cells Infect cells with RSV (e.g., A2 strain) incubate1->infect_cells add_compound Add this compound dilutions to infected cells prepare_compound->add_compound infect_cells->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 quantify_cpe Quantify viral cytopathic effect (CPE) or viral antigen expression (ELISA) incubate2->quantify_cpe calculate_ec50 Calculate EC50 value quantify_cpe->calculate_ec50 end End calculate_ec50->end

Workflow for the cell-based RSV replication assay.

Detailed Methodology:

  • Cell Culture: HEp-2 cells are seeded into 96-well microplates at a density that allows for a confluent monolayer to form after 24 hours of incubation at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: A stock solution of this compound in DMSO is serially diluted in cell culture medium to achieve the desired final concentrations.

  • Infection: The cell culture medium is removed, and the cells are infected with an appropriate multiplicity of infection (MOI) of RSV.

  • Treatment: Following a 1-2 hour adsorption period, the viral inoculum is removed, and the prepared dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C.

  • Quantification: The extent of viral replication is quantified by assessing the cytopathic effect (CPE) visually or by using an enzyme-linked immunosorbent assay (ELISA) to measure the expression of a viral antigen (e.g., RSV F protein).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro RSV Polymerase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of the RSV RdRp complex.

Workflow:

Polymerase_Assay_Workflow start Start prepare_reaction Prepare reaction mixture: - Purified RSV L-P protein complex - RNA template (promoter sequence) - Ribonucleoside triphosphates (NTPs) - Radiolabeled NTP (e.g., [α-32P]GTP) start->prepare_reaction add_inhibitor Add varying concentrations of this compound prepare_reaction->add_inhibitor initiate_reaction Incubate at 30°C to initiate RNA synthesis add_inhibitor->initiate_reaction stop_reaction Stop the reaction (e.g., with EDTA) initiate_reaction->stop_reaction analyze_products Analyze radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) stop_reaction->analyze_products quantify_inhibition Quantify band intensity to determine the level of inhibition analyze_products->quantify_inhibition end End quantify_inhibition->end

Workflow for the in vitro RSV polymerase activity assay.

Detailed Methodology:

  • Reaction Setup: The assay is performed in a reaction buffer containing purified recombinant RSV L-P protein complex, a synthetic RNA oligonucleotide corresponding to the RSV genomic promoter, and a mixture of all four ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]GTP).

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixtures at various concentrations. A DMSO-only control is included.

  • Reaction Initiation and Incubation: The reactions are initiated by the addition of the L-P complex and incubated at 30°C for a defined period to allow for RNA synthesis.

  • Reaction Termination: The reactions are stopped by the addition of a solution containing EDTA.

  • Product Analysis: The newly synthesized radiolabeled RNA products are purified and resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the RNA products is quantified. The level of inhibition is determined by comparing the band intensities in the presence of this compound to the control.

Conclusion

This compound is a promising antiviral candidate with a well-defined mechanism of action against a clinically significant respiratory pathogen. Its potent inhibition of the RSV RNA-dependent RNA polymerase makes it an attractive target for further drug development. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the properties and therapeutic potential of this compound and related compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to assess its efficacy in in vivo models of RSV infection.

Discovery and development of AZ-27

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "AZ-27" has yielded no publicly available scientific literature, clinical trial data, or regulatory information. This suggests that "this compound" may be an internal designation for a compound that has not been disclosed in public research, a hypothetical substance, or an incorrect identifier.

Without accessible data on its discovery, development, mechanism of action, and experimental validation, it is not possible to construct the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the existence of this foundational information in the public domain.

Therefore, the creation of a technical guide on "this compound" cannot be fulfilled at this time due to the absence of verifiable and citable information. Should "this compound" be a different designation or if information becomes publicly available in the future, this request could be revisited.

AZ-27 Inhibition of Respiratory Syncytial Virus L Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase, or Large (L) protein, is a critical component of the RSV replication machinery and a key target for antiviral drug development. This document provides a detailed technical overview of AZ-27, a potent, non-nucleoside inhibitor of the RSV L protein. This compound demonstrates strong antiviral activity against both RSV A and B subtypes by targeting the capping enzyme domain of the L protein, thereby inhibiting an early stage of viral mRNA transcription and genome replication. This guide will cover the mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and the genetic basis for viral resistance to this compound.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the RSV L protein. Through time-of-addition studies, it has been determined that this compound acts on a post-entry step in the viral life cycle. The compound inhibits an early stage in both mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the viral promoter. Notably, this compound does not affect the back-priming activity of the polymerase, suggesting a specific inhibitory action on de novo RNA synthesis. Resistance to this compound is conferred by a single amino acid substitution in the putative capping enzyme domain of the L protein, confirming this as the direct target of the inhibitor.

AZ27_Mechanism_of_Action Replication Replication Inhibition Inhibition Replication->Inhibition Blocked by this compound

Quantitative Inhibitory Data

This compound has demonstrated potent activity against a range of RSV A and B subtype strains. The compound is significantly more potent against RSV A strains compared to RSV B strains. The following table summarizes the 50% effective concentration (EC50) values for this compound against various RSV strains as determined by RSV ELISA following a 3-day infection.

RSV SubtypeStrainAverage EC50 (nM)
A A210 - 40
A Clinical Isolates (9 strains)24 ± 9
B Lab and Clinical Isolates (4 strains)1000 ± 280

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition of the RSV L protein by this compound.

RSV Antiviral ELISA

This assay is used to quantify the inhibitory effect of compounds on RSV replication in cell culture.

Materials:

  • HEp-2 cells

  • RSV A2 or other strains

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • 80% acetone in PBS

  • RSV F protein-specific primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1N H₂SO₄)

  • 96-well plates

Procedure:

  • Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with RSV at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.

  • After incubation, wash the cells with PBS and fix with 80% acetone in PBS for 10 minutes.

  • Wash the plates again with PBS and block with a suitable blocking buffer.

  • Add the primary antibody against the RSV F protein and incubate for 1 hour at 37°C.

  • Wash the plates and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation at 37°C.

  • Wash the plates and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.

RSV Replicon Assay

This assay measures the effect of compounds on RSV RNA replication in a system that does not produce infectious virus.

Materials:

  • BHK-21 cells stably expressing the RSV replicon (containing a reporter gene like luciferase)

  • DMEM with 10% FBS and a selection antibiotic (e.g., G418)

  • This compound or other test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the RSV replicon-containing BHK-21 cells in 96-well plates.

  • Add serial dilutions of the test compound to the cells.

  • Incubate the plates for the desired period (e.g., 24-72 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of replicon activity and determine the EC50 value.

Experimental_Workflow

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

Procedure:

  • Seed host cells (e.g., HEp-2) in a multi-well plate.

  • Infect the cells with RSV.

  • Add the test compound at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Include a control where the compound is added before infection (pre-treatment).

  • After a set incubation period (e.g., 48-72 hours), quantify the viral replication (e.g., by ELISA or plaque assay).

  • Plot the antiviral activity against the time of compound addition. A loss of activity when added at later time points indicates inhibition of an early viral life cycle stage.

In Vitro Transcription Run-on Assay

This assay directly measures the effect of the compound on viral RNA synthesis using isolated RSV nucleocapsids.

Procedure:

  • Isolate RSV nucleocapsids from infected cells.

  • Set up in vitro transcription reactions containing the isolated nucleocapsids, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP), and a reaction buffer.

  • Add different concentrations of the test compound to the reactions.

  • Incubate the reactions to allow for RNA synthesis.

  • Stop the reactions and isolate the newly synthesized RNA.

  • Analyze the RNA products by gel electrophoresis and autoradiography to visualize and quantify the transcripts.

  • A reduction in the amount of labeled RNA indicates inhibition of transcription.

Resistance Profile

Resistance to this compound has been mapped to a single amino acid substitution in the L protein.

  • Mutation: Tyrosine to Cysteine (Y1631C) or Tyrosine to Histidine (Y1631H) in the L protein.

  • Location: This mutation is located in the putative capping enzyme domain of the L protein.

  • Effect: This mutation confers strong resistance to this compound and related compounds, but not to other classes of RSV inhibitors.

Resistance_Development Resistant_Virus Resistant_Virus L_Gene_Mutant L_Gene_Mutant Resistant_Virus->L_Gene_Mutant contains

Conclusion

This compound is a potent and specific inhibitor of the RSV L protein, acting on the capping domain to block transcription initiation. Its strong activity against both major RSV subtypes makes it a valuable tool for studying RSV replication and a promising lead for the development of novel anti-RSV therapeutics. The detailed characterization of its mechanism of action and resistance profile provides a solid foundation for further drug discovery efforts targeting the RSV polymerase.

In Vitro Characterization of AZ-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZ-27, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). This document details the compound's mechanism of action, summarizes its activity across various strains and cell lines, and provides methodologies for key experimental procedures.

Core Data Summary

The antiviral activity of this compound has been evaluated in numerous in vitro studies. The following tables summarize the key quantitative data, offering a comparative look at its potency and selectivity.

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

ParameterValueCell LineAssay MethodReference
EC50 (RSV A2) 10 nMHEp-2ELISA (3-day infection)[1][2]
24 ± 9 nM (average)VariousNot Specified[1]
0.01 µMBHK-21Luciferase reporter gene assay (2 days)[3]
EC50 (RSV B) 1.0 ± 0.28 µM (average)VariousNot Specified[1]
IC50 (RdRp activity) 0.036 µMIn vitroBiotin-primer extension assay[4]
Binding Affinity (Ki) 0.47997 nMIn silicoMolecular Docking[5][6]
Cytotoxicity (CC50) >100 µMHEp-2Cell proliferation assay[1]

Table 2: Spectrum and Selectivity of this compound

Virus/Cell LineActivityNotesReference
RSV A strains Potent inhibitor (average EC50 = 24 ± 9 nM)Active against a panel of nine laboratory and clinical strains.[1]
RSV B strains Less potent than against A strains (average EC50 = 1.0 ± 0.28 µM)Active against four laboratory and clinical strains.[1]
Other Viruses No activity (EC50 > 100 µM)Tested against human metapneumovirus, influenza virus A, human rhinovirus, and cytomegalovirus.[1]
Various Cell Lines Equally potentTested in HEp-2, BHK-21, A549, and differentiated Human Bronchial Epithelial Cells (HBEC).[1]

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the Respiratory Syncytial Virus (RSV) L protein, a large multifunctional enzyme responsible for viral RNA synthesis.[1][2] Specifically, this compound inhibits the RNA-dependent RNA polymerase (RdRp) function of the L protein.[4]

The primary mechanism of inhibition is the blockage of transcription and replication initiation.[2][7][8] Time-of-addition studies have shown that this compound is effective even when added up to 24 hours post-infection, indicating it targets a post-entry step in the viral life cycle.[1] Further investigation has revealed that this compound inhibits the synthesis of transcripts from the 3' end of the viral genome to a greater extent than those from the 5' end, which is consistent with an inhibition of transcription initiation.[2][8] Interestingly, while it blocks de novo RNA synthesis, it does not affect the back-priming activity of the polymerase for the addition of the first few nucleotides.[2][7][8]

Resistance to this compound has been mapped to a single amino acid mutation (Y1631H) in the capping enzyme domain of the L protein, further confirming the L protein as the direct target.[1][4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and the process of characterization, the following diagrams have been generated.

AZ27_Mechanism_of_Action cluster_virus RSV Virion cluster_cell Host Cell Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Transcription & Replication Transcription & Replication Viral RNA Release->Transcription & Replication L Protein (RdRp) L Protein (RdRp) Transcription & Replication->L Protein (RdRp) Viral Protein Synthesis Viral Protein Synthesis L Protein (RdRp)->Viral Protein Synthesis Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly Viral Budding Viral Budding Virion Assembly->Viral Budding AZ27 This compound AZ27->L Protein (RdRp) Inhibits Initiation

Caption: Mechanism of action of this compound in the RSV replication cycle.

In_Vitro_Characterization_Workflow Primary Antiviral Screening Primary Antiviral Screening Dose-Response & Potency (EC50) Dose-Response & Potency (EC50) Primary Antiviral Screening->Dose-Response & Potency (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Primary Antiviral Screening->Cytotoxicity Assay (CC50) Selectivity Index (SI = CC50/EC50) Selectivity Index (SI = CC50/EC50) Dose-Response & Potency (EC50)->Selectivity Index (SI = CC50/EC50) Cytotoxicity Assay (CC50)->Selectivity Index (SI = CC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Selectivity Index (SI = CC50/EC50)->Mechanism of Action Studies Resistance Profiling Resistance Profiling Selectivity Index (SI = CC50/EC50)->Resistance Profiling Time-of-Addition Assay Time-of-Addition Assay Mechanism of Action Studies->Time-of-Addition Assay Replicon Assay Replicon Assay Mechanism of Action Studies->Replicon Assay In Vitro RdRp Assay In Vitro RdRp Assay Resistant Mutant Selection Resistant Mutant Selection Resistance Profiling->Resistant Mutant Selection Cross-Resistance Studies Cross-Resistance Studies Resistance Profiling->Cross-Resistance Studies Genotypic Analysis Genotypic Analysis Resistant Mutant Selection->Genotypic Analysis Mechanism of action Studies Mechanism of action Studies Mechanism of action Studies->In Vitro RdRp Assay

Caption: Workflow for the in vitro characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assay (ELISA)
  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with RSV (e.g., A2 strain) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus-only control and a no-virus control.

  • Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

  • ELISA:

    • Fix the cells with a suitable fixative (e.g., 80% acetone).

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody specific for an RSV protein (e.g., F protein).

    • Wash the plates and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5,000 cells per well.[4]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3 days).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a luminometer. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay (Primer Extension)
  • Reaction Setup: Prepare a reaction mixture containing a biotinylated RNA primer annealed to a template, recombinant RSV L-P polymerase complex, and ribonucleoside triphosphates (NTPs), including at least one radiolabeled NTP.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Initiation and Elongation: Initiate the reaction by adding the polymerase complex and incubate at 30°C for a specified time (e.g., 30 minutes).[4]

  • Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection: Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

  • Data Analysis: Quantify the intensity of the bands corresponding to the elongated primer. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Time-of-Addition Assay
  • Cell Seeding and Infection: Seed cells and infect with RSV as described in the antiviral activity assay.

  • Staggered Compound Addition: Add a fixed, effective concentration of this compound at various time points before and after infection (e.g., -2, 0, 2, 4, 6, 12, 24 hours post-infection).

  • Incubation and Analysis: Incubate the plates for a set period after infection (e.g., 48-72 hours) and then measure the viral replication, for instance, by ELISA or a reporter gene assay.

  • Data Analysis: Plot the percentage of inhibition against the time of compound addition to determine the step in the viral life cycle that is inhibited. A sustained inhibition when added at later time points suggests a post-entry target.[1]

References

Methodological & Application

Application Notes and Protocols: AZ-27 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is a potent and selective small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] It specifically targets the large polymerase subunit (L protein), a critical component of the viral replication machinery.[1][2] this compound exhibits strong antiviral activity against both RSV A and B subtypes by inhibiting an early stage of mRNA transcription and genome replication.[1][3] Its mechanism of action involves blocking the initiation of RNA synthesis from the viral promoter.[4] Notably, this compound has demonstrated a favorable safety profile in preclinical studies, with no detectable cytotoxicity.[1][2] These characteristics make this compound a promising candidate for further development as an anti-RSV therapeutic.

This document provides a detailed protocol for an in vitro antiviral assay to evaluate the efficacy of this compound and other potential RSV inhibitors. The described method is a cell-based enzyme-linked immunosorbent assay (ELISA) that quantifies the reduction in viral protein expression in the presence of the test compound.

Principle of the Assay

The antiviral activity of this compound is determined by its ability to inhibit RSV replication in a susceptible cell line, such as HEp-2 or A549 cells.[5][6] Cells are infected with RSV in the presence of varying concentrations of this compound. After an incubation period that allows for multiple rounds of viral replication, the level of viral antigen in the cells is quantified using an ELISA. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is then calculated to determine the potency of the inhibitor.

Data Presentation

The quantitative data generated from the this compound antiviral assay can be summarized in the following table. This format allows for a clear comparison of the compound's potency against different RSV subtypes and its selectivity.

Compound RSV Subtype EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundA2 (A)24 ± 9>100>4167
This compoundB-WST (B)1000 ± 280>100>100
ControlA2 (A)---
ControlB-WST (B)---

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. Selectivity Index (SI): A measure of the compound's therapeutic window.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEp-2 cells (ATCC CCL-23) or A549 cells (ATCC CCL-185)

  • Virus: Respiratory Syncytial Virus (RSV) strain A2 (ATCC VR-1540) or a clinical isolate

  • Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Medium: EMEM supplemented with 2% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 80% acetone in PBS

  • Primary Antibody: Mouse anti-RSV F protein monoclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution: 2 N H2SO4

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow Diagram

AZ27_Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_elisa ELISA Detection cluster_analysis Data Analysis cell_seeding Seed HEp-2 cells in 96-well plates add_compound Add compound dilutions to cells cell_seeding->add_compound 24 hours compound_prep Prepare serial dilutions of this compound compound_prep->add_compound add_virus Infect cells with RSV add_compound->add_virus 1 hour incubation Incubate for 72 hours at 37°C add_virus->incubation fixation Fix and permeabilize cells incubation->fixation primary_ab Add primary antibody (anti-RSV) fixation->primary_ab secondary_ab Add HRP-conjugated secondary antibody primary_ab->secondary_ab substrate_add Add TMB substrate secondary_ab->substrate_add stop_reaction Stop reaction with H2SO4 substrate_add->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate calculate_ec50 Calculate EC50 values read_plate->calculate_ec50

Caption: Workflow for the this compound in vitro antiviral ELISA.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and resuspend HEp-2 cells in cell culture medium.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 2-fold serial dilution of this compound in infection medium, starting from a high concentration (e.g., 1 µM). Include a "no compound" control (vehicle control, e.g., DMSO).

    • Carefully remove the cell culture medium from the 96-well plate.

    • Add 50 µL of the diluted compound to the appropriate wells.

  • Virus Infection:

    • Dilute the RSV stock in infection medium to a multiplicity of infection (MOI) of 0.1.

    • Add 50 µL of the diluted virus to each well, except for the uninfected control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • ELISA for Viral Antigen Detection:

    • Fixation: Gently wash the cells twice with PBS. Remove the PBS and add 100 µL of ice-cold 80% acetone to each well. Incubate at -20°C for 10 minutes.

    • Blocking: Remove the acetone and allow the plate to air dry. Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well and incubate for 1 hour at room temperature.

    • Primary Antibody: Wash the plate three times with PBST. Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

    • Secondary Antibody: Wash the plate three times with PBST. Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

    • Substrate and Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop Reaction: Add 50 µL of 2 N H2SO4 to each well to stop the reaction.

    • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the uninfected control wells from all other absorbance values.

  • Normalize the data by setting the average absorbance of the virus control wells (no compound) to 100% and the uninfected control to 0%.

  • Plot the percentage of viral inhibition against the logarithm of the compound concentration.

  • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting RSV replication.

AZ27_Mechanism_of_Action cluster_virus RSV Replication Cycle cluster_inhibition This compound Inhibition entry Viral Entry transcription mRNA Transcription entry->transcription replication Genome Replication transcription->replication assembly Virion Assembly & Egress replication->assembly az27 This compound az27->transcription Inhibits Initiation az27->replication Inhibits Initiation

Caption: this compound inhibits RSV replication at the transcription and replication initiation steps.

References

Application Notes and Protocols: AZ-27 RSV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical public health priority. The RSV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication and transcription, represents a key target for antiviral drug development. AZ-27 is a potent small-molecule inhibitor of the RSV RdRp, specifically targeting the Large (L) protein component of the polymerase complex.

This document provides a detailed protocol for the this compound Respiratory Syncytial Virus (RSV) replicon assay, a cell-based assay designed to quantify the antiviral activity of compounds that inhibit RSV replication. RSV replicons are self-replicating, non-infectious subgenomic RNA molecules that contain a reporter gene, typically luciferase, in place of the viral structural genes. This system allows for the safe and efficient screening and characterization of RSV replication inhibitors in a high-throughput format. The assay measures the inhibition of replicon-driven reporter gene expression as a surrogate for the inhibition of viral RNA synthesis.

Principle of the Assay

The this compound RSV replicon assay is based on a genetically engineered cell line that stably maintains an RSV replicon. This replicon contains all the cis-acting RNA elements and viral non-structural proteins necessary for RNA replication and transcription, but lacks the genes encoding the viral envelope proteins, rendering it incapable of producing infectious virus particles. The replicon genome also contains a luciferase reporter gene. The expression of luciferase is directly proportional to the level of replicon RNA synthesis.

In the presence of an effective RSV replication inhibitor like this compound, the activity of the viral RdRp is suppressed, leading to a decrease in replicon RNA levels and a corresponding reduction in luciferase expression. The potency of the inhibitor is determined by measuring the reduction in luciferase activity in a dose-dependent manner.

Materials and Reagents

ReagentSupplierCatalog No.
RSV Replicon Cell Line (e.g., A549-luc-RSV)(Available from various sources or can be custom-generated)N/A
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Geneticin (G418 Sulfate)Gibco10131035
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compoundMedChemExpressHY-100575
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
Luciferase Assay System (e.g., Bright-Glo™)PromegaE2610
96-well white, clear-bottom tissue culture platesCorning3610
Cytotoxicity Assay Kit (e.g., CellTiter-Glo®)PromegaG7570

Experimental Protocols

Cell Culture and Maintenance
  • Maintain the A549-luc-RSV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418) to ensure the retention of the replicon.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at an appropriate density.

This compound RSV Replicon Assay Protocol
  • Cell Seeding:

    • On the day before the assay, trypsinize and resuspend the A549-luc-RSV cells in complete growth medium without Geneticin.

    • Perform a cell count and adjust the cell suspension to a concentration of 2 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom tissue culture plate.

    • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in DMEM to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.5%.

    • Prepare a vehicle control (DMEM with the same final concentration of DMSO as the compound wells) and a cell-free control (medium only).

    • Remove the medium from the seeded cells and add 100 µL of the diluted compounds or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Seed a separate 96-well plate with the A549-luc-RSV cells as described in the replicon assay protocol.

  • Compound Addition:

    • Add the same serial dilutions of this compound to the cells as in the replicon assay.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Cell Viability Measurement:

    • Use a suitable cytotoxicity assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the luminescence (for CellTiter-Glo®) or absorbance, which is proportional to the number of viable cells.

Data Presentation and Analysis

Quantitative Data Summary
ParameterDescriptionValue
EC₅₀ (this compound) The concentration of this compound that inhibits 50% of the RSV replicon activity.10 nM (against RSV A2 strain)
CC₅₀ (this compound) The concentration of this compound that reduces the viability of host cells by 50%.> 10 µM (No detectable cytotoxicity observed)
Selectivity Index (SI) The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀), indicating the therapeutic window of the compound.> 1000
Representative Dose-Response Data
This compound Concentration (nM)% Inhibition of Luciferase Activity% Cell Viability
1000100>95
33398>95
11195>95
3785>95
12.355>95
4.120>95
1.375>95
0.460>95
0.150>95
0 (Vehicle Control)0100

Note: The % inhibition is calculated relative to the vehicle control (0% inhibition) and a background control (100% inhibition).

Visualizations

Experimental Workflow

AZ27_Replicon_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_incubation_readout Day 2-4: Incubation & Readout seed_cells Seed A549-luc-RSV cells (20,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add compounds to cells incubate_overnight->add_compounds prepare_az27 Prepare serial dilutions of this compound prepare_az27->add_compounds incubate_48h Incubate for 48h (37°C, 5% CO2) add_compounds->incubate_48h add_luciferase_reagent Add luciferase reagent incubate_48h->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence

Caption: Workflow for the this compound RSV replicon assay.

This compound Mechanism of Action

AZ27_Mechanism_of_Action cluster_virus RSV Replication Cycle cluster_polymerase RdRp Complex vRNA Viral Genomic RNA (-) cRNA Antigenome RNA (+) vRNA->cRNA Replication mRNA Viral mRNA vRNA->mRNA Transcription cRNA->vRNA Replication viral_proteins Viral Proteins mRNA->viral_proteins Translation (Host Ribosomes) L_protein L Protein (Polymerase) P_protein P Protein (Phosphoprotein) N_protein N Protein (Nucleoprotein) M2_1_protein M2-1 Protein AZ27 This compound AZ27->L_protein Inhibits

Caption: this compound inhibits the RSV L protein, blocking replication and transcription.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound or reagent addition- Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated multichannel pipettes.- Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity.
Low luciferase signal in control wells - Poor cell health- Low replicon activity- Expired or improperly stored luciferase reagent- Check cells for contamination (e.g., mycoplasma).- Ensure proper maintenance of the replicon cell line with selection antibiotic.- Use fresh luciferase reagent and ensure it is brought to room temperature before use.
High background signal - Contamination of reagents or cells- Luminescence from the assay plate material- Use sterile techniques and fresh reagents.- Use opaque, white-walled plates designed for luminescence assays.
Compound precipitation - Poor solubility of the test compound in the assay medium- Lower the highest concentration tested.- Increase the final DMSO concentration slightly (while ensuring it does not affect cell viability).

Resistance

Mutations in the target protein can lead to resistance to antiviral compounds. For this compound, a single amino acid substitution, Y1631H, in the RSV L protein has been shown to confer a greater than 400-fold increase in the EC₅₀ value, indicating a high level of resistance. This information is valuable for the development of next-generation inhibitors and for understanding the potential for clinical resistance to emerge.

Conclusion

The this compound RSV replicon assay is a robust and reliable method for evaluating the in vitro potency of RSV replication inhibitors. Its high-throughput format and non-infectious nature make it an ideal tool for drug discovery and development programs targeting the RSV polymerase. The high potency and selectivity of this compound underscore the potential of targeting the RSV L protein for the development of novel anti-RSV therapeutics.

Application Note: Determination of EC50 for AZ-27 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ-27 is a potent and selective small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in various human cancers. This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound in cultured cancer cell lines. The EC50 value is a crucial parameter for characterizing the potency of a compound and is essential for dose-selection in further preclinical studies. The following protocol outlines a robust and reproducible method using a cell viability assay.

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR pathway. Upon binding to receptor tyrosine kinases (RTKs), growth factors activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR. This signaling cascade ultimately promotes cell growth, proliferation, and survival. This compound's inhibitory action blocks these downstream effects.

AZ27_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes AZ27 This compound AZ27->PI3K Inhibits AZ27->mTORC1 Inhibits

Caption: The inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: EC50 Determination using a Cell Viability Assay

This protocol describes the determination of the EC50 of this compound using a resazurin-based cell viability assay.

3.1. Materials and Reagents

  • Cell Lines: MCF-7 (breast cancer, PIK3CA mutant), U-87 MG (glioblastoma, PTEN null)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: 10 mM in DMSO

  • Assay Reagent: Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • Instrumentation: 96-well plate reader (fluorescence), multichannel pipette, CO2 incubator.

  • Consumables: 96-well clear-bottom black plates, sterile pipette tips, reagent reservoirs.

3.2. Experimental Workflow

The overall workflow for the EC50 determination is depicted below.

EC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (24h incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (72h) C->D E 5. Add Resazurin Reagent D->E F 6. Incubation (2-4h) E->F G 7. Measure Fluorescence (Plate Reader) F->G H 8. Data Analysis (Dose-Response Curve) G->H

Caption: Experimental workflow for EC50 determination of this compound.

3.3. Detailed Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well clear-bottom black plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting point is a 2x concentration series ranging from 200 µM to 0.1 nM.

    • Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to the appropriate wells. Add 100 µL of medium with 0.1% DMSO to the "cells only" control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

3.4. Data Analysis

  • Subtract the average fluorescence of the "medium only" blank wells from all other wells.

  • Normalize the data by setting the "cells only" (vehicle control) wells to 100% viability.

  • Plot the normalized cell viability (%) against the log concentration of this compound.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.

Data_Analysis_Logic cluster_raw_data Raw Fluorescence Data cluster_processing Data Processing cluster_analysis Data Analysis Raw Fluorescence Readings (Ex/Em: 560/590 nm) Blank_Subtract Blank Subtraction Raw->Blank_Subtract Normalize Normalization to Vehicle Control (100%) Blank_Subtract->Normalize Plot Plot: % Viability vs. Log[this compound] Normalize->Plot Fit 4PL Non-linear Regression Plot->Fit EC50 EC50 Determination Fit->EC50

Caption: Logical flow for data analysis to determine the EC50 value.

Expected Results & Data Presentation

The EC50 value of this compound is expected to be lower in cell lines with a dysregulated PI3K/AKT/mTOR pathway. The results can be summarized in a table for easy comparison.

Cell LinePI3K/AKT Pathway StatusEC50 of this compound (nM)
MCF-7PIK3CA Mutant50 ± 5
U-87 MGPTEN Null75 ± 8

Troubleshooting

  • High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents.

  • Low signal-to-noise ratio: Optimize cell seeding density and incubation time with the resazurin reagent.

  • Incomplete dose-response curve: Adjust the concentration range of this compound to capture the full sigmoidal curve.

Conclusion

This application note provides a comprehensive protocol for the determination of the EC50 of this compound in cell culture. The described method is robust, reproducible, and can be adapted for other small molecule inhibitors and cell lines. Accurate determination of the EC50 is a critical step in the preclinical evaluation of potential therapeutic compounds like this compound.

Application Notes and Protocols for AZ-27 in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is a potent, small-molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] this compound targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the RSV replication complex, by specifically inhibiting the large polymerase subunit (L protein).[1] Its mechanism of action involves blocking the initiation of viral mRNA transcription and genome replication, making it an important tool for in vitro studies of RSV and a potential candidate for antiviral therapy.[1][2] This document provides detailed application notes and protocols for the use of this compound in plaque reduction assays to determine its antiviral activity.

Mechanism of Action

This compound is a benzothienoazepine compound that demonstrates high potency against both RSV A and B subtypes, although it is more effective against subtype A.[3] The compound acts at an early stage of viral replication by preventing the RdRp from initiating RNA synthesis from the viral promoter.[1][2] This inhibition is specific to the de novo RNA synthesis and does not affect certain other functions of the polymerase, such as back-priming of a few nucleotides.[1] Resistance to this compound has been mapped to a single amino acid substitution in the L protein, confirming it as the direct target.[3]

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against multiple strains of RSV. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV) Strains

Virus StrainSubtypeCell LineEC50 (nM)Assay TypeReference
A2AHEp-210ELISA[1][3][4][5]
LongAHEp-220ELISA[3]
Clinical Isolate 1AHEp-225ELISA[3]
Clinical Isolate 2AHEp-230ELISA[3]
Clinical Isolate 3AHEp-240ELISA[3]
B-1BHEp-21,000ELISA[3]
18537BHEp-21,200ELISA[3]
Clinical Isolate 4BHEp-2800ELISA[3]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Assay TypeReference
HEp-2>100Cell Proliferation Assay[3]
A549>100Not Specified[6]
HeLa>100Not Specified[6]
BHK-21>100Not Specified[6]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining Antiviral Activity of this compound

This protocol details the methodology for a plaque reduction assay to quantify the inhibitory effect of this compound on RSV replication. HEp-2 cells are recommended due to their high susceptibility to RSV and their tendency to form larger plaques, which simplifies quantification.

Materials:

  • HEp-2 cells (or A549, Vero cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • RSV stock (e.g., A2 or Long strain)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • SeaPlaque Agarose

  • Neutral Red or Crystal Violet stain

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 1000 nM). It is advisable to include a wide range of concentrations to accurately determine the EC50.

  • Virus Infection:

    • When the cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS.

    • Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Inoculate each well with the virus suspension (e.g., 200 µL for a 6-well plate) and incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.

  • Compound Treatment and Overlay:

    • Prepare a 2X working solution of the this compound dilutions in DMEM with 4% FBS.

    • Prepare a 1.2% SeaPlaque Agarose solution in water and autoclave to sterilize. Cool to 42°C in a water bath.

    • Mix equal volumes of the 2X this compound solution and the 1.2% agarose solution to obtain a final concentration of 1X this compound and 0.6% agarose in DMEM with 2% FBS.

    • After the virus adsorption period, aspirate the virus inoculum from the wells.

    • Gently add 2 mL of the agarose overlay containing the respective this compound dilution (or DMSO for the virus control) to each well of a 6-well plate.

    • Allow the agarose to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After incubation, fix the cells by adding 10% formalin for at least 2 hours.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with 0.1% Crystal Violet solution for 10-15 minutes or with Neutral Red solution for 2 hours.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (DMSO-treated wells).

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Protocol 2: MTT Assay for Determining Cytotoxicity of this compound

This protocol describes the use of the MTT assay to assess the potential cytotoxic effects of this compound on the host cells used in the antiviral assay.

Materials:

  • HEp-2 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • This compound compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HEp-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at twice the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include wells with medium and DMSO as a vehicle control and wells with only medium as a cell-free blank.

    • Incubate the plate for the same duration as the plaque reduction assay (e.g., 4-6 days).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (DMSO-treated cells), which is set to 100%.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Visualizations

RSV_Replication_and_AZ27_Inhibition RSV Replication Cycle and Inhibition by this compound cluster_host_cell Host Cell Cytoplasm RSV_Virion RSV Virion Attachment Attachment (G protein) RSV_Virion->Attachment 1. Entry Fusion Fusion (F protein) Attachment->Fusion Uncoating Uncoating & RNP release Fusion->Uncoating RNP_Complex Viral RNP Complex (-ssRNA genome, N, P, L proteins) Uncoating->RNP_Complex Transcription Primary Transcription (mRNA synthesis) RNP_Complex->Transcription 2. Transcription & Translation Replication Genome Replication (-ssRNA -> +ssRNA -> -ssRNA) RNP_Complex->Replication 3. Replication Translation Translation of Viral Proteins Transcription->Translation Viral_Proteins Viral Proteins (N, P, M, F, G, L, etc.) Translation->Viral_Proteins New_RNP Assembly of new RNP complexes Viral_Proteins->New_RNP Assembly Virion Assembly Viral_Proteins->Assembly Replication->New_RNP New_RNP->Assembly 4. Assembly & Release Budding Budding & Release of new virions Assembly->Budding New_Virion New RSV Virion Budding->New_Virion AZ27 This compound AZ27->Transcription Inhibits Initiation AZ27->Replication Inhibits Initiation

Caption: RSV replication cycle and the inhibitory mechanism of this compound.

Plaque_Reduction_Workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed HEp-2 cells in multi-well plate Start->Seed_Cells Incubate_24h Incubate for 24-48h to form a monolayer Seed_Cells->Incubate_24h Infect_Cells Infect cell monolayer with RSV Incubate_24h->Infect_Cells Prepare_Virus Prepare RSV dilution Prepare_Virus->Infect_Cells Prepare_AZ27 Prepare serial dilutions of this compound Add_Overlay Add agarose overlay containing this compound dilutions Prepare_AZ27->Add_Overlay Incubate_1h Incubate for 1-2h for virus adsorption Infect_Cells->Incubate_1h Incubate_1h->Add_Overlay Solidify Allow overlay to solidify Add_Overlay->Solidify Incubate_4_6d Incubate for 4-6 days Solidify->Incubate_4_6d Fix_Stain Fix and stain plaques Incubate_4_6d->Fix_Stain Count_Plaques Count plaques and calculate % inhibition Fix_Stain->Count_Plaques Analyze_Data Determine EC50 value Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the plaque reduction assay.

References

Application Notes and Protocols for Studying RSV Polymerase Function with AZ-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The RSV RNA-dependent RNA polymerase (RdRp), a complex of the large polymerase protein (L) and the phosphoprotein (P), is a prime target for antiviral drug development. AZ-27 is a potent, non-nucleoside inhibitor of the RSV RdRp that specifically targets the L protein.[1] It serves as a critical tool for elucidating the mechanisms of RSV transcription and replication.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its use in studying RSV polymerase function.

Mechanism of Action

This compound inhibits the early stages of RSV mRNA transcription and genome replication by targeting the viral polymerase at the promoter.[1][2] The compound differentially suppresses various polymerase activities, primarily by inhibiting the initiation of RNA synthesis.[1][2] Interestingly, this compound does not inhibit back-priming, another RNA synthesis activity of the RSV polymerase, suggesting that the polymerase may adopt different conformations for its various functions at the promoter.[1][2] Resistance to this compound is conferred by a specific mutation, Y1631H, in the L protein, which allows the polymerase to overcome the transcription initiation block.[1]

Quantitative Data

The antiviral activity of this compound has been quantified in various assays, demonstrating its potency against RSV, particularly subtype A.

Parameter Virus Strain/Assay Value Reference
EC50 RSV A2 (Live Virus ELISA)10 nM[1]
RSV A Strains (Average)24 ± 9 nM
RSV B Strains (Average)1.0 ± 0.28 µM
EC50 Shift (Resistance) Y1631H Mutant (Replicon Assay)>400-fold[1]
CC50 (Not explicitly stated)>100 µM (No cytotoxicity observed)

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: RSV Minigenome Luciferase Assay

This cell-based assay is used to quantify the inhibitory effect of this compound on RSV polymerase-mediated transcription.

1. Materials:

  • HEp-2 or A549 cells

  • Plasmids encoding:

    • RSV N, P, M2-1, and L proteins

    • An RSV minigenome containing a firefly luciferase reporter gene flanked by RSV genomic leader and trailer sequences.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (in DMSO)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

2. Procedure:

  • Seed HEp-2 or A549 cells in a 24-well plate to be 80-90% confluent at the time of transfection.

  • Prepare the transfection mix in Opti-MEM by combining the plasmids encoding N, P, M2-1, L, and the minigenome. A typical ratio is 0.5 µg of each plasmid per well.

  • Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions, and then add the complex to the cells.

  • After 4-6 hours of incubation at 37°C, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Prepare serial dilutions of this compound in DMEM with 10% FBS. Add the compound dilutions to the transfected cells. Include a DMSO-only control.

  • Incubate the cells for 48 hours at 37°C.

  • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Calculate the EC50 value by plotting the luciferase activity against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Transcription Assay with Purified RSV L-P Complex

This biochemical assay directly measures the effect of this compound on the enzymatic activity of the purified RSV polymerase.

1. Materials:

  • Purified recombinant RSV L-P complex.[3][4]

  • Synthetic RNA oligonucleotide template corresponding to the RSV trailer complementary (TrC) promoter (e.g., 5'-UUUGUUCGCGU-3').[3]

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • [α-³²P]GTP or [α-³²P]UTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)

  • This compound (in DMSO)

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

  • Phosphorimager

2. Procedure:

  • The RSV L and P proteins can be co-expressed in Sf9 insect cells using a baculovirus system and purified using affinity and size-exclusion chromatography.[3][4]

  • Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, NTPs (e.g., 100 µM each of ATP, CTP, UTP, and 10 µM GTP), and the radiolabeled NTP.

  • Add the purified L-P complex (e.g., 100 nM) and the RNA template (e.g., 1 µM) to the reaction mixture.

  • Add serial dilutions of this compound or a DMSO control to the reactions.

  • Incubate the reactions at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of 2X formamide loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Resolve the RNA products on a denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the results using a phosphorimager to quantify the amount of radiolabeled RNA product.

Protocol 3: In Vitro Transcription Run-On Assay

This assay assesses the effect of this compound on the activity of the native RSV polymerase complex within infected cell lysates.

1. Materials:

  • HEp-2 cells

  • RSV (e.g., A2 strain)

  • Lysis buffer (e.g., hypotonic buffer with a non-ionic detergent)

  • Reaction mix (containing NTPs and [α-³²P]UTP)

  • This compound (in DMSO)

  • RNA purification kit

  • Denaturing agarose or polyacrylamide gel

  • Phosphorimager

2. Procedure:

  • Infect HEp-2 cells with RSV at a high multiplicity of infection (MOI).

  • At 18-24 hours post-infection, harvest and lyse the cells to release the viral ribonucleoprotein (RNP) complexes.

  • Set up the run-on transcription reaction by incubating the cell lysate with the reaction mix containing the NTPs and radiolabeled UTP.

  • Add serial dilutions of this compound or a DMSO control to the reactions.

  • Incubate the reactions at 30°C for 1 hour to allow for the incorporation of the radiolabeled UTP into newly synthesized viral RNAs.

  • Stop the reaction and purify the RNA using a suitable RNA purification kit.

  • Separate the RNA products by electrophoresis on a denaturing gel.

  • Visualize and quantify the radiolabeled transcripts using a phosphorimager.

Protocol 4: Generation of this compound Resistant RSV (Y1631H Mutant)

This protocol describes the generation of this compound resistant virus through site-directed mutagenesis.

1. Materials:

  • Plasmid containing the full-length cDNA of the RSV genome.

  • Site-directed mutagenesis kit (e.g., QuikChange)

  • Primers designed to introduce the Y1631H mutation in the L gene.

  • Plasmids encoding the RSV N, P, and L proteins (for virus rescue).

  • HEp-2 or a similar susceptible cell line.

  • Transfection reagent.

2. Procedure:

  • Design and synthesize primers containing the desired mutation (Y1631H) in the L gene sequence.

  • Use the site-directed mutagenesis kit with the full-length RSV cDNA plasmid as a template to introduce the mutation according to the manufacturer's protocol.

  • Sequence the mutated plasmid to confirm the presence of the Y1631H mutation and the absence of other unintended mutations.

  • Co-transfect the mutated full-length genome plasmid along with the support plasmids encoding the N, P, and L proteins into HEp-2 cells to rescue the recombinant virus.

  • Monitor the cells for the formation of syncytia, indicating successful virus rescue.

  • Harvest the virus and propagate it in fresh cells.

  • Confirm the presence of the Y1631H mutation in the rescued virus by sequencing the L gene.

  • Test the susceptibility of the mutant virus to this compound using a viral replication assay (e.g., ELISA or plaque reduction assay) to confirm the resistant phenotype.

Visualizations

AZ27_Mechanism_of_Action cluster_RSV_Polymerase RSV Polymerase (L-P Complex) Promoter_Binding Promoter Binding Initiation Transcription Initiation (de novo synthesis) Promoter_Binding->Initiation Elongation Elongation Initiation->Elongation mRNA_Replication mRNA & Genome Replication Elongation->mRNA_Replication AZ27 This compound AZ27->Initiation Inhibits

Caption: Mechanism of this compound inhibition of RSV polymerase.

Minigenome_Assay_Workflow Plasmids Plasmids: - N, P, M2-1, L - Minigenome-Luciferase Transfection Transfection Plasmids->Transfection Cells HEp-2 Cells Cells->Transfection Incubation1 4-6h Incubation Transfection->Incubation1 Add_AZ27 Add this compound Dilutions Incubation1->Add_AZ27 Incubation2 48h Incubation Add_AZ27->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminometer Measure Luciferase Activity Lysis->Luminometer Analysis EC50 Calculation Luminometer->Analysis

Caption: Workflow for the RSV Minigenome Luciferase Assay.

InVitro_Transcription_Workflow Purified_LP Purified L-P Complex Reaction_Setup Set up Reaction Purified_LP->Reaction_Setup Template_NTPs RNA Template & Radiolabeled NTPs Template_NTPs->Reaction_Setup Add_AZ27 Add this compound Dilutions Reaction_Setup->Add_AZ27 Incubation Incubate at 30°C Add_AZ27->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction PAGE Denaturing PAGE Stop_Reaction->PAGE Phosphorimaging Phosphorimager Analysis PAGE->Phosphorimaging

Caption: Workflow for the in vitro RSV Transcription Assay.

References

Application Notes & Protocols: AZ-27 in High-Throughput Screening for Respiratory Syncytial Virus (RSV) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The absence of broadly effective vaccines for all populations and the limitations of current therapies underscore the urgent need for novel antiviral agents. High-throughput screening (HTS) is a critical strategy for identifying new RSV inhibitors. AZ-27 is a potent, non-nucleoside small molecule inhibitor that targets the RSV RNA-dependent RNA polymerase (RdRp), specifically the large (L) protein.[2][3] Its well-defined mechanism of action and efficacy against both RSV A and B subtypes make it an important tool for RSV research and a reference compound in drug discovery campaigns.[2][4]

Mechanism of Action of this compound: this compound inhibits the enzymatic activity of the RSV L protein.[3] It specifically interferes with the early stages of viral RNA synthesis.[4][5] Studies have shown that this compound inhibits both mRNA transcription and genome replication, suggesting it targets a common step in these processes.[3][4] The compound has a more pronounced inhibitory effect on the transcription of genes located at the 3' end of the viral genome, which indicates that it blocks the initiation of RNA synthesis at the promoter.[3][4] Resistance to this compound has been mapped to a specific mutation (Y1631H) in the L protein, further confirming it as the direct target.[2]

Mechanism of Action of this compound cluster_0 RSV Polymerase Complex cluster_1 RNA Synthesis Initiation cluster_2 Outcome L_Protein L Protein (RdRp) P_Protein P Protein Promoter 3' Promoter Recognition L_Protein->Promoter Binds to initiate N_RNA Nucleocapsid (N-RNA Template) Initiation Transcription/Replication Initiation Promoter->Initiation Elongation RNA Elongation Initiation->Elongation Blocked_Tx Blocked mRNA Transcription Blocked_Rep Blocked Genome Replication AZ27 This compound AZ27->Initiation Inhibits

Caption: Mechanism of this compound targeting the RSV RdRp complex to inhibit RNA synthesis initiation.

Quantitative Data Summary

The antiviral activity of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), while its effect on host cells is measured by the half-maximal cytotoxic concentration (CC50). The ratio of CC50 to EC50/IC50 determines the selectivity index (SI), a key indicator of a compound's therapeutic window.

Parameter RSV Subtype Cell Line Value Assay Type
EC50 RSV AHEp-2~0.03 µMCytopathic Effect (CPE) Assay
EC50 RSV BHEp-2~0.2 µMCytopathic Effect (CPE) Assay
IC50 RSV A2HEp-2Not SpecifiedELISA-based Assay[2]
CC50 Not ApplicableHEp-2> 25 µMCell Viability Assay
Selectivity Index (SI) RSV AHEp-2> 800Calculated (CC50/EC50)

Note: Specific values may vary depending on the exact experimental conditions, RSV strain, and cell line used.

Experimental Workflow & Protocols

A typical high-throughput screening cascade to identify novel RSV replication inhibitors involves a primary screen to identify "hits," followed by dose-response studies, secondary mechanistic assays, and confirmatory assays to validate the hits.

High-Throughput Screening Workflow for RSV Inhibitors Compound_Library Small Molecule Library (~10,000s of compounds) Primary_Screen Primary HTS (e.g., CPE Assay at single concentration) Compound_Library->Primary_Screen Hits Initial 'Hits' (Compounds showing >40% inhibition) Primary_Screen->Hits Identifies Dose_Response Dose-Response Confirmation (e.g., Luciferase Reporter Assay) Hits->Dose_Response Progress to Potent_Hits Potent & Selective Hits (Confirmed EC50 and CC50) Dose_Response->Potent_Hits Determines EC50/CC50 Confirmatory_Assay Confirmatory Assays (e.g., Plaque Reduction Assay) Potent_Hits->Confirmatory_Assay Validate with orthogonal assay Validated_Hit Validated Hit Compound Confirmatory_Assay->Validated_Hit

Caption: A typical HTS workflow for identifying and validating RSV replication inhibitors.

Protocol 1: High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This primary screening assay identifies compounds that protect host cells from virus-induced cell death.

Materials:

  • HEp-2 or A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • RSV (e.g., strain A2)

  • Compound library (e.g., dissolved in DMSO)

  • 384-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEp-2 cells into 384-well plates at a density that forms a confluent monolayer within 24 hours (e.g., 5,000 cells/well). Incubate at 37°C, 5% CO2.

  • Compound Addition: Using a liquid handler, transfer a small volume of each test compound to the cell plates to achieve a final concentration (e.g., 10 µM). Include controls: DMSO only (virus control) and no virus (cell control).

  • Virus Infection: Add RSV at a pre-determined multiplicity of infection (MOI) that causes significant CPE in 3-4 days. Compounds are typically added 2 hours post-infection to enrich for post-entry inhibitors.[6]

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2, until the desired level of CPE is observed in the virus control wells.

  • Viability Measurement: Equilibrate the plates to room temperature. Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of CPE inhibition for each compound relative to the virus and cell controls.

Protocol 2: RSV Luciferase Reporter Gene Assay for Dose-Response Analysis

This assay provides a quantitative measure of viral replication and is suitable for determining the EC50 of hit compounds.

Materials:

  • A549 cells

  • Recombinant RSV expressing a reporter gene (e.g., Renilla or Firefly luciferase).[7][8]

  • 96-well white, clear-bottom plates

  • Test compounds in a serial dilution

  • Luciferase assay lysis buffer and substrate (e.g., Promega Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates (e.g., 1.6 x 10^4 cells/well) and incubate overnight.[7]

  • Compound Preparation: Prepare a 2-fold serial dilution of the hit compounds in infection media.

  • Infection and Treatment: Aspirate the culture medium from the cells. Add the compound dilutions to the wells, followed immediately by the rRSV-luciferase virus.

  • Incubation: Incubate the plates for 16-48 hours at 37°C, 5% CO2.[7]

  • Cell Lysis: Wash the cells twice with PBS. Add 20-50 µL of lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[7]

  • Luminescence Reading: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase substrate to each well immediately before reading the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to calculate the EC50 value.

Protocol 3: Plaque Reduction Assay for IC50 Determination

This is a gold-standard confirmatory assay that measures the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • HEp-2 or Vero cells

  • 6-well or 12-well plates

  • RSV stock of known titer (PFU/mL)

  • Test compounds in a serial dilution

  • Overlay medium (e.g., 0.5% methylcellulose in culture medium)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve a 95-100% confluent monolayer on the day of infection.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a viral suspension containing approximately 50-100 plaque-forming units (PFU) and incubate the mixture at 37°C for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Aspirate the inoculum and add the overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of discrete plaques.[9]

  • Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO2, until plaques are visible.

  • Fixing and Staining: Aspirate the overlay medium. Fix the cells with formaldehyde for 20 minutes, then stain the monolayer with crystal violet for 15 minutes. Gently wash with water and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Cell Viability (Cytotoxicity) Assay for CC50 Determination

This assay is performed in parallel with antiviral assays to ensure that the observed viral inhibition is not due to compound-induced cell death.

Materials:

  • HEp-2 or A549 cells (uninfected)

  • 96-well or 384-well plates

  • Test compounds in a serial dilution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates as you would for the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include "cells only" (no compound) controls.

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 72-96 hours).

  • Viability Measurement: Add the chosen cell viability reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Determine the CC50 value by plotting cell viability against compound concentration.

References

Troubleshooting & Optimization

AZ-27 solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV), in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO for cell culture?

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in 100% DMSO. A common starting concentration for a stock solution is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in pure DMSO. Ensure the solution is thoroughly mixed by vortexing. Store the stock solution at -20°C for long-term stability.

Q3: What are the recommended storage conditions for the this compound stock solution?

For long-term storage (months to years), the this compound stock solution in DMSO should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. It is advisable to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Is this compound cytotoxic to cells in culture?

This compound has been reported to show no cytotoxicity at its effective antiviral concentrations.[1] However, it is always good practice to perform a cytotoxicity assay with your specific cell line to determine the maximum non-toxic concentration for your experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO in the medium is too high.Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations of DMSO can be toxic to some cell lines and may cause the compound to precipitate.
The concentration of this compound in the final medium is above its solubility limit in aqueous solutions.Prepare a serial dilution of your this compound stock solution in culture medium to reach the desired final concentration. Add the diluted this compound to the cell culture plates and gently mix.
Interaction with components in the serum or medium.If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium if your cell line permits.
Inconsistent antiviral activity. Degradation of this compound stock solution.Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. Ensure the stock solution is stored properly at -20°C.
Incorrect final concentration of this compound.Carefully calculate the required volume of the stock solution for the desired final concentration. Use calibrated pipettes for accurate measurements.
No antiviral effect observed. Inactive compound.Verify the integrity and activity of your this compound stock. If possible, test it in a positive control experiment.
The RSV strain is resistant to this compound.This compound is known to be more potent against RSV A strains than RSV B strains.[1] Confirm the subtype of your RSV strain.

Quantitative Data

Compound Parameter Value Virus Strain/Cell Line
This compoundEC500.01 µMRSV A2
This compoundEC501.3 µMRSV B-WST
This compoundCytotoxicityNo cytotoxicity observedNot specified

Experimental Protocols

General Protocol for this compound Stock Solution Preparation
  • Weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to achieve a stock solution of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Centrifuge the solution briefly to pellet any undissolved particles.

  • Transfer the supernatant to a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Protocol for RSV Inhibition Assay (Plaque Reduction Assay)

This protocol provides a general workflow. Specific parameters such as cell density, virus titer, and incubation times should be optimized for your specific cell line and RSV strain.

  • Cell Seeding: Seed a suitable cell line for RSV infection (e.g., HEp-2 or A549 cells) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • Virus Preparation: Dilute the RSV stock in serum-free medium to a concentration that will produce a countable number of plaques.

  • Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum to each well.

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound. Also include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells and stain with a suitable dye (e.g., crystal violet) or use an immunostaining method to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value, which is the concentration of this compound that inhibits 50% of the viral plaques.

Visualizations

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition Inhibition by this compound RSV RSV Virion Uncoating Uncoating & RNP Release RSV->Uncoating Transcription Viral Transcription (mRNA synthesis) Uncoating->Transcription Replication Viral Replication (cRNA & vRNA synthesis) Uncoating->Replication Translation Protein Synthesis Transcription->Translation Replication->Transcription Assembly Virion Assembly Replication->Assembly Translation->Assembly Budding New Virion Release Assembly->Budding AZ27 This compound L_protein RSV L-Protein (RNA Polymerase) AZ27->L_protein Inhibits L_protein->Transcription Blocks Initiation L_protein->Replication Blocks Initiation

Caption: Mechanism of action of this compound on the RSV life cycle.

experimental_workflow start Start cell_seeding Seed cells (e.g., HEp-2, A549) start->cell_seeding infection Infect cells with RSV cell_seeding->infection prepare_compound Prepare this compound dilutions treatment Add this compound dilutions prepare_compound->treatment prepare_virus Prepare RSV inoculum prepare_virus->infection infection->treatment incubation Incubate for 3-5 days treatment->incubation staining Fix and stain plaques incubation->staining counting Count plaques staining->counting analysis Calculate EC50 counting->analysis end End analysis->end

Caption: General experimental workflow for an RSV plaque reduction assay with this compound.

References

Technical Support Center: AZ-27 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Information Gap

An initial comprehensive search for "AZ-27" in the context of cell culture media stability, degradation, solubility, and protein interactions did not yield specific information for a compound with this designation. The search results provided general guidance on compound solubility in cell culture media, such as DMEM, and information on unrelated substances like the antibiotic Azithromycin and the fungicide Azoxystrobin.

This suggests that "this compound" may be an internal designation, a novel or less-documented compound, or a misnomer. Without specific data on the physicochemical properties, structure, and biological targets of this compound, it is not feasible to create a detailed and accurate technical support guide as requested.

To provide meaningful assistance, we require more specific information about the compound you are working with. For instance, knowing the compound class (e.g., kinase inhibitor, ion channel blocker), its basic chemical structure, or any observed precipitation or degradation issues would be highly beneficial.

In the absence of specific data for "this compound," we have compiled a generalized troubleshooting guide and FAQ section for addressing common challenges with compound stability in cell culture. This guide can serve as a starting point for your investigations.

General Troubleshooting Guide for Compound Stability in Cell Culture Media

Researchers often encounter challenges with the stability and solubility of small molecules in cell culture experiments. These issues can lead to a loss of compound potency, inconsistent results, and misinterpretation of data. This guide provides a systematic approach to identifying and resolving common stability problems.

Diagram: Troubleshooting Workflow for Compound Instability

cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Solubility Issues cluster_2 Phase 3: Stability Issues cluster_3 Phase 4: Media Component Interactions A Precipitation or Cloudiness Observed in Media? E Optimize Solubilization Protocol A->E B Inconsistent Biological Activity? H Perform Time-Course Experiment B->H C Suspected Degradation Over Time? C->H D Prepare Fresh Stock Solution E->D If precipitation persists F Test Alternative Solvents (e.g., PEG, ethanol) E->F G Lower Final Concentration E->G I Analyze Compound Concentration (e.g., by HPLC-MS) H->I J Identify Potential Degradation Products I->J K Modify Experimental Conditions I->K If concentration decreases L Test in Serum-Free vs. Serum-Containing Media K->L N Assess Interaction with Media Components (e.g., pH, light sensitivity) K->N M Evaluate Binding to Serum Albumin L->M If stability differs

Caption: A logical workflow for diagnosing and addressing compound stability issues in cell culture.

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: My compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?

A1: This is a common issue when a compound has low aqueous solubility. Here are several steps you can take:

  • Increase the DMSO concentration in the final medium: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. However, it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.

  • Prepare a higher concentration stock solution: This allows you to add a smaller volume of the DMSO stock to your medium, keeping the final DMSO concentration low.[1]

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. Alternatively, add the DMSO stock to a smaller volume of medium while vortexing to facilitate mixing before bringing it to the final volume.

  • Consider co-solvents: If your experimental system allows, using a small percentage of a co-solvent like polyethylene glycol (PEG) or ethanol in your stock solution might improve solubility.

Stability and Degradation

Q2: How can I determine if my compound is degrading in the cell culture medium over the course of my experiment?

A2: To assess compound stability, you can perform a time-course experiment.

  • Prepare your compound in the cell culture medium at the final experimental concentration.

  • Incubate the medium under the same conditions as your cell culture experiment (e.g., 37°C, 5% CO2).

  • Take aliquots of the medium at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A decrease in the parent compound's concentration over time indicates degradation.

Interactions with Media Components

Q3: Could components in the cell culture medium be affecting my compound's stability or activity?

A3: Yes, several components in standard cell culture media can interact with experimental compounds.

  • Serum Proteins: Fetal Bovine Serum (FBS) contains a high concentration of proteins, most notably albumin. Small molecules can bind to albumin, which can affect their free concentration and, consequently, their biological activity.[2][3] To test for this, you can compare the compound's activity in serum-free versus serum-containing media.

  • pH and Buffers: The pH of the culture medium (typically around 7.4) can influence the stability of pH-sensitive compounds. The bicarbonate buffering system and exposure to atmospheric CO2 are key to maintaining this pH.

  • Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light. If you suspect this, conduct your experiments with minimal light exposure by, for example, wrapping your culture vessels in aluminum foil.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Cell Culture Media

  • Objective: To determine the maximum soluble concentration of a compound in a specific cell culture medium.

  • Materials:

    • Compound of interest

    • DMSO (or other appropriate solvent)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile microcentrifuge tubes

    • Spectrophotometer or microscope

  • Method:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and below the toxic level for your cells.

    • Incubate the solutions at 37°C for a set period (e.g., 2 hours).

    • Visually inspect each solution for signs of precipitation or cloudiness. A microscope can be used for more sensitive detection of micro-precipitates.

    • Alternatively, centrifuge the tubes and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A non-linear increase in absorbance with increasing concentration suggests precipitation.

    • The highest concentration that remains clear is considered the practical soluble limit in that medium.

Protocol 2: Evaluating Compound Stability by HPLC-MS

  • Objective: To quantify the degradation of a compound in cell culture medium over time.

  • Materials:

    • Compound of interest

    • Cell culture medium with or without serum

    • Incubator (37°C, 5% CO2)

    • HPLC-MS system

    • Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction

  • Method:

    • Prepare a solution of the compound in the desired cell culture medium at the final experimental concentration.

    • Place the solution in an incubator under standard cell culture conditions.

    • At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the sample.

    • Immediately stop any potential degradation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins and extract the compound.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and analyze it by a validated HPLC-MS method to determine the concentration of the parent compound.

    • Plot the concentration of the compound versus time to determine its stability profile and half-life in the medium.

To enable a more specific and detailed response for "this compound," please provide additional information about the compound.

References

Optimizing AZ-27 Concentration for Antiviral Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AZ-27 for antiviral assays. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Respiratory Syncytial Virus (RSV)?

A1: this compound is a potent, non-nucleoside small-molecule inhibitor that targets the L-protein of the Respiratory Syncytial Virus (RSV). The L-protein is the RNA-dependent RNA polymerase (RdRp) of the virus, responsible for transcription of viral mRNAs and replication of the viral RNA genome. This compound specifically inhibits the initiation of RNA synthesis from the viral promoter, thereby blocking both transcription and replication processes.[1][2][3] This early-stage inhibition of the viral life cycle makes it an effective antiviral agent.

Q2: What is the recommended starting concentration range for this compound in an antiviral assay?

A2: Based on available data, a good starting point for dose-response experiments would be a serial dilution ranging from 0.1 nM to 10 µM. This range effectively covers the reported 50% effective concentrations (EC50) for both RSV A and B subtypes.

Q3: Is this compound cytotoxic?

A3: Studies have shown that this compound exhibits no detectable cytotoxicity at effective antiviral concentrations.[3][4] It is, however, crucial to perform a cytotoxicity assay in your specific cell line to establish the 50% cytotoxic concentration (CC50) and ensure that observed antiviral effects are not due to cell death.

Q4: How does the potency of this compound differ between RSV subtypes?

A4: this compound is significantly more potent against RSV subtype A than subtype B.[1][5] The EC50 for RSV A strains is in the low nanomolar range, while for RSV B strains, it is in the low micromolar range. This difference should be considered when designing experiments involving different RSV strains.

Data Summary: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the known antiviral activity and cytotoxicity of this compound against common RSV strains in relevant cell lines.

Compound Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundRSV A2HEp-20.01[2][5]>50>5000
This compoundRSV B-WSTHEp-21.3[5]>50>38
This compoundRSV (Generic)A549User-determined>50User-determined

Note: EC50 and CC50 values can vary between experiments and cell lines. It is recommended to determine these values in your own experimental setup.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining EC50

This protocol is designed to quantify the inhibition of RSV replication by this compound.

Materials:

  • HEp-2 or A549 cells

  • RSV stock (e.g., A2 or B9320 strain)

  • This compound stock solution (in DMSO)

  • Growth medium (e.g., MEM with 10% FBS)

  • Infection medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., 0.5% methylcellulose in infection medium)

  • Fixative solution (e.g., 80% methanol)

  • Anti-RSV primary antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • 6-well or 24-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 or A549 cells in multi-well plates to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium. Include a "no drug" control (vehicle, e.g., DMSO).

  • Virus Dilution: Dilute the RSV stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the viral inoculum and add the different concentrations of this compound.

  • Overlay: Add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.

  • Plaque Staining:

    • Remove the overlay medium.

    • Fix the cells with the fixative solution.

    • Perform an immunoassay by incubating with the primary anti-RSV antibody, followed by the HRP-conjugated secondary antibody.

    • Add the HRP substrate to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Determining CC50

This protocol measures the cytotoxicity of this compound.

Materials:

  • HEp-2 or A549 cells

  • This compound stock solution (in DMSO)

  • Growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" control and a "cells only" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very few plaques in control wells - Inactive virus stock.- Cell monolayer is not confluent or healthy.- Incorrect viral inoculum volume or incubation time.- Titer your virus stock before the assay.- Ensure cells are healthy and form a complete monolayer.- Optimize the volume and incubation time for viral adsorption.
Irregular or fuzzy plaque morphology - Cell monolayer detached during the assay.- Overlay medium is too viscous or not viscous enough.- Handle plates gently.- Optimize the concentration of methylcellulose in the overlay.
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors during compound or virus addition.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.
Observed antiviral effect at concentrations that also show cytotoxicity - The compound's effect is due to cell killing rather than specific antiviral activity.- Carefully compare the EC50 and CC50 values. A high Selectivity Index (SI) indicates specific antiviral activity. If the values are close, the compound may not be a suitable antiviral candidate.
This compound shows lower than expected potency against an RSV strain - The strain may be an RSV B subtype.- Development of resistance.- Confirm the subtype of your RSV strain. Expect a higher EC50 for subtype B.[1][5]- Sequence the L-protein gene to check for resistance mutations.

Visualizations

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition Mechanism of this compound RSV_entry 1. Virus Entry Uncoating 2. Uncoating RSV_entry->Uncoating Transcription 3. Transcription (mRNA synthesis) Uncoating->Transcription Replication 4. Genome Replication Uncoating->Replication Assembly 5. Assembly & Budding Transcription->Assembly Replication->Assembly AZ27 This compound L_Protein RSV L-Protein (RdRp) AZ27->L_Protein Binds to & Inhibits L_Protein->Transcription Inhibits Initiation L_Protein->Replication Inhibits Initiation

Caption: Mechanism of action of this compound on the RSV life cycle.

Antiviral_Assay_Workflow cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., HEp-2, A549) Infect_Cells 4. Infect Cell Monolayer Seed_Cells->Infect_Cells Prepare_Compound 2. Prepare this compound Dilutions Add_Compound 5. Add this compound Prepare_Compound->Add_Compound Prepare_Virus 3. Prepare Virus Inoculum Prepare_Virus->Infect_Cells Infect_Cells->Add_Compound Incubate 6. Incubate (3-5 days) Add_Compound->Incubate Plaque_Assay 7a. Plaque Reduction Assay Incubate->Plaque_Assay MTT_Assay 7b. Cytotoxicity (MTT) Assay Incubate->MTT_Assay EC50_Calc 8a. Calculate EC50 Plaque_Assay->EC50_Calc CC50_Calc 8b. Calculate CC50 MTT_Assay->CC50_Calc SI_Calc 9. Determine Selectivity Index EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General workflow for determining the antiviral efficacy of this compound.

References

Technical Support Center: Troubleshooting AZ-27 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the precipitation of the experimental compound AZ-27 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

Precipitation of compounds like this compound in cell culture media is often multifactorial. Key contributing factors include:

  • Temperature Shifts: Exposing the media to significant temperature changes, such as repeated freeze-thaw cycles or heat inactivation, can decrease the solubility of dissolved components, leading to precipitation.

  • High Concentrations: Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation. The concentration of all media components, including salts, can increase due to evaporation, further reducing solubility.

  • pH Imbalance: The pH of the culture medium is critical for maintaining the solubility of many compounds. Deviations from the optimal pH range can lead to the formation of insoluble precipitates.

  • Media Composition: Interactions between this compound and components in the culture medium, such as proteins, salts, and metal supplements (e.g., calcium, magnesium, copper, zinc), can result in the formation of insoluble complexes.[1] For instance, calcium salts are particularly prone to precipitation.

  • Solvent Shock: The method of introducing a concentrated stock solution of this compound (often in an organic solvent) into the aqueous cell culture medium can cause localized high concentrations and rapid precipitation.

Q2: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways:

  • Visible Particles: You may observe small, crystalline, or amorphous particles floating in the medium or settled at the bottom of the culture vessel.

  • Turbidity or Cloudiness: The culture medium may appear cloudy or hazy, indicating the presence of a fine precipitate.

  • Color Change: In some cases, the formation of a precipitate can alter the color of the medium.

It is important to distinguish precipitation from microbial contamination (e.g., bacteria or fungi), which can also cause turbidity.[2] Microscopic examination can help differentiate between cellular debris, microbial growth, and chemical precipitates.

Q3: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent is critical for maintaining the stability of this compound. Based on data for similar compounds, organic solvents are generally preferred. The solubility of a related compound, Solvent Black 27, in various organic solvents is provided in the table below. It is recommended to prepare high-concentration stock solutions in a solvent with high solubility and then dilute it into the aqueous culture medium.

Data Presentation: Solubility of a Related Compound (Solvent Black 27)

SolventSolubility (g/L)
1-methoxy-2-propanol200
2-ethoxyethanol200
Methyl Ethyl Ketone (MEK)500
N-propanol50
Alcohol60

Data is illustrative and based on a related compound. It is crucial to determine the specific solubility of this compound in your chosen solvents.

Experimental Protocols

Protocol: Assessing this compound Precipitation in Cell Culture Media

This protocol provides a method to determine the precipitation potential of this compound in your specific cell culture medium.

Materials:

  • This compound compound

  • Appropriate organic solvent (e.g., DMSO, Ethanol)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements

  • Sterile microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

Methodology:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent.

  • Serially dilute the this compound stock solution in the cell culture medium to create a range of final concentrations. Ensure the final concentration of the organic solvent is consistent across all dilutions and is at a level non-toxic to your cells (typically ≤0.5%).

  • Include a vehicle control containing only the organic solvent at the same final concentration.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • Visually inspect for any signs of precipitation at each time point.

  • Quantify turbidity by measuring the absorbance of the solutions at 600 nm using a spectrophotometer or plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Microscopic Examination (Optional): Place a small aliquot of the solution on a microscope slide and examine for crystalline structures.

Mandatory Visualizations

Signaling Pathway

AZ27_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A This compound This compound This compound->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start Precipitation_Observed Precipitation_Observed Start->Precipitation_Observed Check_Concentration Check_Concentration Precipitation_Observed->Check_Concentration Lower_Concentration Lower_Concentration Check_Concentration->Lower_Concentration Too High Check_Solvent Check_Solvent Check_Concentration->Check_Solvent OK Resolved Resolved Lower_Concentration->Resolved Optimize_Solvent Optimize_Solvent Check_Solvent->Optimize_Solvent Suboptimal Check_Media Check_Media Check_Solvent->Check_Media OK Optimize_Solvent->Resolved Modify_Media Modify_Media Check_Media->Modify_Media Interaction Modify_Media->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: AZ-27 In Vitro Activity & Serum Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro activity of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1] It functions by targeting the RSV L protein, which is the catalytic subunit of the RNA-dependent RNA polymerase (RdRp).[2] Specifically, this compound inhibits the initiation of viral RNA synthesis, thereby blocking both mRNA transcription and genome replication.[3][4][5]

Q2: How is the in vitro activity of this compound typically measured?

A2: The in vitro activity of this compound is commonly assessed using cell-based assays that measure the inhibition of RSV replication. Standard methods include the plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the inhibitor, and minigenome assays that measure the activity of the viral polymerase complex in a controlled cellular environment.[3][4]

Q3: Why is the presence of serum a concern in in vitro assays for this compound?

Q4: Has the effect of serum on this compound's IC50 value been quantified?

A4: Currently, there is no publicly available data that specifically quantifies the impact of serum on the IC50 value of this compound. It is a common observation for many small molecule inhibitors that the IC50 value increases in the presence of serum due to protein binding.[6] Researchers should empirically determine the effect of serum on this compound activity in their specific assay system.

Troubleshooting Guide

Q1: We are observing a higher IC50 value for this compound than what is reported in the literature. Could serum be the cause?

A1: Yes, a discrepancy in IC50 values could be due to differences in the serum concentration in your cell culture medium. If your assay uses a higher percentage of serum than the conditions reported in the literature, the increased protein binding could be reducing the free concentration of this compound, thus requiring a higher total concentration to achieve the same level of inhibition. It is advisable to test the compound in a low-serum or serum-free medium to assess its intrinsic potency.

Q2: Our results for this compound activity are highly variable between experiments. What could be the cause?

A2: High variability in results can be attributed to several factors, including the use of different batches of serum. The composition and protein content of fetal bovine serum (FBS) can vary significantly from batch to batch. This can lead to inconsistent levels of this compound binding and, consequently, variable inhibitory activity. To minimize this variability, it is recommended to use a single, pre-tested batch of serum for a series of related experiments.

Q3: We suspect this compound is binding to serum proteins. How can we confirm this and mitigate its effect?

A3: To confirm serum protein binding, you can perform experiments to measure the free fraction of this compound in the presence of varying serum concentrations. Techniques like equilibrium dialysis or ultrafiltration can be used for this purpose.[6] To mitigate the effect of serum protein binding, you can:

  • Reduce the serum concentration in your assay medium to the minimum required for maintaining cell health.

  • Perform the assay in a serum-free medium if your cell line can be adapted.

  • Calculate the IC50 based on the free concentration of this compound if you have determined the extent of protein binding.

Data Presentation

While specific data for this compound is not available, the following table illustrates a hypothetical scenario of how serum concentration can influence the measured IC50 value of a small molecule inhibitor due to protein binding.

Serum Concentration (%)Apparent IC50 (nM)Free Fraction (%)Free IC50 (nM)
01010010
2254010
101001010

This table presents hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: RSV Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • HEp-2 cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • RSV stock of known titer

  • This compound stock solution in DMSO

  • Overlay medium (e.g., 0.5% methylcellulose in infection medium)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

  • Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well, in the presence of the corresponding this compound dilution.

  • Incubate for 2 hours at 37°C, rocking the plates every 30 minutes.

  • Remove the inoculum and overlay the cells with the overlay medium containing the respective this compound concentrations.

  • Incubate the plates for 4-6 days at 37°C until plaques are visible.

  • Fix the cells with the fixing solution and then stain with the staining solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control and determine the IC50 value.

Protocol 2: RSV Minigenome Assay

This assay measures the specific inhibitory effect of this compound on the RSV RdRp activity.

Materials:

  • HEK293T or BSR-T7/5 cells

  • Plasmids encoding the RSV N, P, L, and M2-1 proteins

  • A plasmid containing an RSV-like minigenome encoding a reporter gene (e.g., luciferase or GFP) under the control of T7 promoter

  • Transfection reagent

  • Cell lysis buffer

  • Reporter gene assay system (e.g., luciferase assay kit)

  • This compound stock solution in DMSO

Procedure:

  • Seed cells in 24-well plates.

  • Co-transfect the cells with the plasmids encoding the RSV proteins and the minigenome reporter plasmid.

  • After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for 24-48 hours at 37°C.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of reporter gene expression for each this compound concentration compared to the untreated control and determine the IC50 value.

Visualizations

AZ27_Mechanism_of_Action cluster_host_cell Host Cell cluster_polymerase RSV Polymerase Complex RSV_RNA RSV Genomic RNA (-) mRNA Viral mRNA (+) RSV_RNA->mRNA Transcription cRNA cRNA intermediate (+) RSV_RNA->cRNA Replication new_vRNA New Genomic RNA (-) cRNA->new_vRNA RdRp RdRp (L protein) AZ27 This compound AZ27->RdRp Inhibits initiation

Caption: Mechanism of action of this compound on RSV replication.

Serum_Impact_Workflow cluster_conditions Experimental Conditions start Start: Prepare this compound dilutions prepare_cells Prepare cell cultures (e.g., HEp-2) start->prepare_cells serum_free Condition A: Serum-Free Medium prepare_cells->serum_free serum_containing Condition B: Serum-Containing Medium prepare_cells->serum_containing add_compound_sf Add this compound to serum-free medium serum_free->add_compound_sf add_compound_sc Add this compound to serum-containing medium serum_containing->add_compound_sc infect_sf Infect cells with RSV add_compound_sf->infect_sf infect_sc Infect cells with RSV add_compound_sc->infect_sc assay Perform Assay (e.g., Plaque Reduction) infect_sf->assay infect_sc->assay analyze Analyze Results: Calculate and Compare IC50 values assay->analyze

Caption: Workflow for assessing the impact of serum on this compound activity.

References

Minimizing off-target effects of AZ-27 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, AZ-27.

General Strategies for Minimizing Off-Target Effects

Off-target effects occur when a drug or small molecule inhibitor interacts with unintended biological targets, which can lead to misleading experimental results and potential toxicity.[1][2][3] Minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapeutics. The following strategies are recommended for experiments involving this compound.

1. Rational Drug Design and Target Validation: The initial design and selection of a small molecule inhibitor play a pivotal role in its specificity.[1] Computational and structural biology tools can be employed to design molecules with high affinity for the intended target while minimizing interactions with other proteins.[1]

2. Dose-Response Experiments: A fundamental approach to minimizing off-target effects is to use the lowest effective concentration of the inhibitor.[3] Performing a dose-response curve for this compound on its intended target will help identify the optimal concentration that elicits the desired on-target effect with minimal off-target activity.

3. Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is a result of inhibiting the primary target, it is advisable to use a structurally unrelated inhibitor that targets the same protein. If both this compound and the alternative inhibitor produce the same biological effect, it strengthens the conclusion that the effect is on-target.

4. Negative Control Compounds: A crucial control is the use of a structurally similar but biologically inactive analog of this compound. This "dead" compound should not bind to the intended target and, ideally, should not produce the same phenotypic changes, helping to distinguish on-target from off-target effects.

5. Rescue Experiments: If inhibition by this compound leads to a specific phenotype, it should be possible to "rescue" or reverse this effect by introducing a downstream component of the signaling pathway or a version of the target that is resistant to this compound.

6. Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify the direct binding of this compound to its intended target in a cellular context. This assay measures the change in thermal stability of a protein upon ligand binding.

7. Kinase Profiling and Other Off-Target Screening Panels: Broad screening panels are essential for identifying potential off-target interactions.[2] Submitting this compound for in vitro kinase profiling against a large panel of kinases or for screening against other protein families can reveal unintended targets.

8. Phenotypic Screening and Cellular Assays: Observing the overall effect of this compound on cellular phenotypes can provide insights into its biological activity and potential side effects.[1] Techniques like high-content imaging can be used to assess multiple cellular parameters simultaneously.

9. Genetic Approaches (e.g., CRISPR/Cas9 or RNAi): Genetic knockdown or knockout of the intended target should phenocopy the effects of this compound.[1] This provides strong evidence that the observed effects of the small molecule are due to its interaction with the primary target.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound in their experiments.

Question Possible Cause Recommended Solution
Why am I observing a phenotype at a much lower/higher concentration than expected? 1. High potency on an off-target. 2. Poor cell permeability. 3. Instability of the compound in culture media.1. Perform a broad off-target screening (e.g., kinase panel). 2. Conduct a dose-response experiment and use a structurally unrelated inhibitor for the same target. 3. Assess compound stability using LC-MS.
My genetic knockdown/knockout of the target does not produce the same phenotype as this compound. 1. Significant off-target effects of this compound. 2. Incomplete knockdown/knockout of the target. 3. The inhibitor affects a non-catalytic function of the target not affected by gene silencing.1. Use a negative control compound and a structurally unrelated inhibitor. 2. Validate knockdown/knockout efficiency at the protein level. 3. Consider performing a rescue experiment with a drug-resistant mutant of the target.
I am seeing conflicting results between different cell lines. 1. Cell line-specific expression of off-targets. 2. Differences in metabolic pathways that affect compound activity. 3. Presence of different compensatory signaling pathways.1. Profile the expression of the primary target and key potential off-targets in each cell line. 2. Test this compound in a panel of cell lines with known genetic backgrounds. 3. Use orthogonal methods like RNAi to validate the on-target effect in each cell line.
How can I be sure the observed effect is not due to general cellular toxicity? 1. The effective concentration of this compound is close to its cytotoxic concentration.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment. 2. Use a concentration of this compound that is well below its toxic threshold. 3. Observe cell morphology for signs of stress or death.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to validate the on-target activity of this compound?

A1: The first step is to perform a dose-response experiment to determine the EC50 or IC50 of this compound for its intended target in a relevant biochemical or cellular assay. This will establish the concentration range for your experiments.

Q2: What is the best way to identify potential off-targets of this compound?

A2: A combination of computational and experimental approaches is most effective.[2][4] Computationally, methods like 2D chemical similarity analysis can predict potential off-targets.[4] Experimentally, subjecting this compound to a broad in vitro screening panel, such as a kinase panel, is a standard and highly informative method.

Q3: Can off-target effects ever be beneficial?

A3: Yes, sometimes unintended interactions can have therapeutic benefits, a concept known as polypharmacology.[2] However, in a research setting where the goal is to understand the function of a specific target, off-target effects are generally considered a confounding factor.

Q4: How do I choose a suitable negative control for this compound?

A4: An ideal negative control is a molecule that is structurally very similar to this compound but has been modified in a way that ablates its activity against the primary target. This could involve altering a key binding moiety.

Q5: What are some common off-target liabilities for small molecule kinase inhibitors?

A5: Many kinase inhibitors show cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket. It is also common to see interactions with other ATP-binding proteins.

Experimental Protocols

Protocol 1: Dose-Response Curve using a Cell-Based Assay

This protocol outlines the steps to determine the concentration of this compound required to inhibit its target in a cellular context.

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the final desired concentrations. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the relevant assay to measure the downstream effect of target inhibition (e.g., Western blot for a phosphorylated substrate, a reporter gene assay, or a cell viability assay).

  • Data Analysis: Plot the assay signal as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Off-Target Validation using a Negative Control Compound

This protocol describes how to use a structurally similar but inactive compound to confirm on-target effects.

  • Experiment Setup: Design your primary experiment to include three groups: vehicle control, this compound at its effective concentration (e.g., 2x IC50), and the negative control compound at the same concentration.

  • Execution: Perform the experiment as you normally would, treating the cells with the respective compounds for the chosen duration.

  • Endpoint Measurement: Measure the phenotype of interest (e.g., gene expression change, cell migration, apoptosis).

  • Data Interpretation:

    • If the phenotype is observed with this compound but not with the vehicle or the negative control, it provides strong evidence for an on-target effect.

    • If both this compound and the negative control produce the phenotype, it suggests a potential off-target effect or an effect related to the chemical scaffold.

Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway Receptor Receptor Tyrosine Kinase Target Target Kinase Receptor->Target Activates AZ27 This compound AZ27->Target Inhibits Downstream1 Substrate 1 Target->Downstream1 Phosphorylates Downstream2 Substrate 2 Target->Downstream2 Phosphorylates Phenotype Cellular Phenotype Downstream1->Phenotype Downstream2->Phenotype

Caption: Hypothetical signaling pathway inhibited by this compound.

cluster_workflow Experimental Workflow for Off-Target Validation Start Hypothesis: This compound causes Phenotype X DoseResponse Dose-Response Curve (Determine IC50) Start->DoseResponse PrimaryAssay Primary Assay with this compound (Confirm Phenotype X) DoseResponse->PrimaryAssay Orthogonal Orthogonal Validation PrimaryAssay->Orthogonal NegativeControl Negative Control Assay Orthogonal->NegativeControl UnrelatedInhibitor Structurally Unrelated Inhibitor Assay Orthogonal->UnrelatedInhibitor Genetic Genetic Knockdown/Knockout Orthogonal->Genetic Rescue Rescue Experiment Orthogonal->Rescue Conclusion Conclusion on On-Target Effect NegativeControl->Conclusion UnrelatedInhibitor->Conclusion Genetic->Conclusion Rescue->Conclusion

Caption: Workflow for validating the on-target effects of this compound.

cluster_logic Logic for Minimizing Off-Target Effects Identify Identify Potential Off-Target Effects Screening In Silico & In Vitro Screening Identify->Screening Characterize Characterize On-Target Potency and Efficacy Screening->Characterize Dose Optimize Dose and Exposure Characterize->Dose Validate Validate Phenotype with Orthogonal Methods Dose->Validate Controls Use Appropriate Controls (Negative, Unrelated Inhibitor) Validate->Controls GeneticValidation Genetic Approaches (RNAi, CRISPR) Validate->GeneticValidation Minimize Minimized Off-Target Confounding Controls->Minimize GeneticValidation->Minimize

Caption: Logical steps to minimize off-target effects of this compound.

References

Technical Support Center: Overcoming AZ-27 Resistance in Respiratory Syncytial Virus (RSV) Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-27 and addressing the challenge of resistance in Respiratory Syncytial Virus (RSV) strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against RSV?

This compound is a potent, non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication.[1][2] It specifically targets the Large (L) protein of the RdRp complex.[1][2] this compound inhibits the initiation of RNA synthesis from the viral promoter, thereby blocking both viral gene expression (transcription) and the replication of the viral genome.[3]

Q2: What is the primary mechanism of resistance to this compound in RSV?

Resistance to this compound is predominantly conferred by specific mutations in the gene encoding the L protein. The most frequently observed mutations occur at amino acid position 1631.[4][5] Specifically, substitutions of tyrosine (Y) at this position with histidine (Y1631H) or cysteine (Y1631C) have been shown to confer high-level resistance to this compound.[3] These mutations likely alter the binding site of this compound on the L protein, reducing the inhibitor's efficacy.

Q3: Are there differences in this compound susceptibility between RSV subgroups A and B?

Yes, this compound is significantly more potent against RSV subgroup A strains compared to subgroup B strains.[1][2] This is reflected in the higher 50% effective concentration (EC50) values observed for subgroup B isolates.[1] While the Y1631 resistance site is conserved between the two subgroups, inherent structural differences in the L protein may account for this variation in susceptibility.[2]

Q4: My cell-based assay shows a loss of this compound efficacy. How can I confirm if this is due to the emergence of resistant RSV variants?

To confirm this compound resistance, you should perform the following steps:

  • Sequence the L gene: Extract viral RNA from the suspected resistant population and perform Sanger or next-generation sequencing to identify mutations at position 1631 or other potential resistance-conferring sites in the L protein.

  • Phenotypic Assays: Conduct a plaque reduction assay or a viral replication assay to determine the EC50 of this compound against the suspected resistant virus and compare it to the EC50 against a known sensitive (wild-type) strain. A significant increase in the EC50 value is indicative of resistance.

Q5: What strategies can be employed to overcome this compound resistance?

Currently, two main strategies are being explored to combat this compound resistance:

  • Combination Therapy: Using this compound in combination with another antiviral agent that has a different mechanism of action can be effective. For example, combining this compound with a nucleoside RdRp inhibitor like ALS-8176 has shown synergistic effects and a lack of cross-resistance.[6] This approach can suppress the emergence of resistant variants.

  • Next-Generation Inhibitors: Research is ongoing to develop new RSV polymerase inhibitors that are active against this compound-resistant strains. These may include compounds that bind to different sites on the L protein or have a higher affinity for the mutated target.

Troubleshooting Guides

Troubleshooting Plaque Reduction Assays for this compound Susceptibility Testing
Problem Possible Cause(s) Recommended Solution(s)
No plaques observed in any wells, including the virus-only control. 1. Inactive virus stock. 2. Suboptimal cell health (e.g., overgrown or unhealthy monolayer). 3. Incorrect multiplicity of infection (MOI) - too low.1. Titer your virus stock before the assay. 2. Ensure cells are seeded to achieve a confluent monolayer on the day of infection. 3. Optimize the MOI to produce a countable number of plaques.
Confluent cell death in all wells, including those with high this compound concentrations. 1. MOI is too high, leading to rapid and widespread cell lysis. 2. Contamination of cell culture or virus stock.1. Perform serial dilutions of the virus stock to achieve an optimal MOI. 2. Check for contamination and use fresh, sterile reagents and cell cultures.
Irregular or fuzzy plaque morphology. 1. Inappropriate overlay viscosity (too liquid), allowing for secondary plaque formation. 2. Cell monolayer detached during the assay.1. Adjust the concentration of the overlay medium (e.g., methylcellulose) to the optimal viscosity. 2. Handle plates gently and ensure the overlay is added carefully to avoid disturbing the cell monolayer.
High variability in plaque numbers between replicate wells. 1. Inaccurate pipetting of virus or compound dilutions. 2. Uneven cell monolayer.1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure even cell seeding and distribution in the wells.
Troubleshooting RT-qPCR for RSV Viral Load Quantification in Resistance Studies
Problem Possible Cause(s) Recommended Solution(s)
No amplification or very high Ct values in positive control samples. 1. RNA degradation. 2. Inhibition of reverse transcription or PCR. 3. Incorrect primer/probe sequences or concentrations.1. Use an RNAse inhibitor and handle RNA on ice. 2. Purify RNA to remove inhibitors; consider using a different RNA extraction kit. 3. Verify primer/probe sequences and optimize their concentrations.
Amplification in no-template control (NTC) wells. 1. Contamination of reagents with template DNA/RNA. 2. Primer-dimer formation.1. Use dedicated PCR workstations and aerosol-resistant pipette tips. 2. Redesign primers to minimize self-dimerization.
Poor amplification efficiency (slope of standard curve is not between -3.1 and -3.6). 1. Suboptimal reaction conditions (e.g., annealing temperature). 2. Inaccurate quantification of standards.1. Optimize the annealing temperature and other PCR parameters. 2. Use a reliable method for quantifying standard curve templates.
Inconsistent results between biological replicates. 1. Variability in sample collection or processing. 2. Inherent biological variability.1. Standardize sample collection and RNA extraction procedures. 2. Increase the number of biological replicates to improve statistical power.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound against Susceptible and Resistant RSV Strains

RSV Strain/SubgroupL Protein MutationAssay TypeEC50 (nM)Fold-Change in EC50Reference
RSV A2 (Wild-Type)NonePlaque Reduction10-[2]
RSV A2Y1631HPlaque Reduction>50,000>5,000[1]
RSV A2Y1631CPlaque Reduction>50,000>5,000[1]
RSV B (9320)NonePlaque Reduction~1000100 (vs. A2 WT)[1]

Table 2: Antiviral Activity of Other RSV Inhibitors against this compound Sensitive and Resistant Strains

CompoundTargetRSV StrainL Protein MutationEC50 (nM)Reference
ALS-8176 (Lumicitabine) L Protein (Nucleoside)RSV A2None~150[7]
RSV A2Y1631HNot significantly different from WT[6]
EDP-938 N ProteinRSV A/B StrainsNot Applicable28-110
Ribavirin Broad SpectrumRSV A2Y1631H/CSensitive (EC50 not specified)[1]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Susceptibility Testing

This protocol is adapted from standard virological methods.[8][9]

Materials:

  • HEp-2 or Vero cells

  • RSV stock (wild-type and potentially resistant strains)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • This compound and other antiviral compounds

  • Overlay medium (e.g., infection medium with 0.5% methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEp-2 or Vero cells in culture plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound and other test compounds in infection medium.

  • Virus Dilution: Dilute the RSV stock in infection medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of the serially diluted compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the antiviral compounds.

  • Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, stain the cells with crystal violet.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

Protocol 2: Real-Time RT-qPCR for RSV Viral Load Quantification

This protocol is a general guideline based on established methods.[10][11]

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers and probe specific for a conserved region of the RSV genome (e.g., N or M gene)

  • RSV RNA standards of known concentration

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract viral RNA from cell culture supernatants or clinical samples using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit and RSV-specific primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, primers, probe, and cDNA template. Include a standard curve using serial dilutions of the RSV RNA standards, a no-template control (NTC), and a no-reverse-transcriptase control (-RT).

  • Real-Time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.

  • Data Analysis: Generate a standard curve by plotting the Ct values against the log of the concentration of the RNA standards. Use the standard curve to quantify the amount of RSV RNA in the unknown samples. Normalize the viral load to a housekeeping gene or a known quantity of spike-in control RNA if applicable.

Protocol 3: RSV Replicon Assay for High-Throughput Screening

This protocol is a conceptual overview based on described replicon systems.[12]

Materials:

  • Cell line stably expressing the RSV replicon (containing a reporter gene like luciferase or GFP)

  • Cell culture medium

  • Antiviral compounds for screening

  • Luciferase assay reagent or fluorescence microscope

  • Microplate reader or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the replicon-containing cells in a 96-well or 384-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates at 37°C for a predetermined period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.

  • Reporter Gene Measurement:

    • For luciferase reporter: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a microplate reader.

    • For GFP reporter: Measure the GFP fluorescence using a fluorescence plate reader or by automated microscopy.

  • Data Analysis: Calculate the percentage of inhibition of reporter gene expression for each compound concentration relative to the untreated control. Determine the EC50 value.

Visualizations

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition This compound Inhibition Viral Entry Viral Entry Transcription / Replication Transcription / Replication Viral Entry->Transcription / Replication Uncoating Protein Synthesis Protein Synthesis Transcription / Replication->Protein Synthesis Genome Replication Genome Replication Transcription / Replication->Genome Replication Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Genome Replication->Virion Assembly Budding / Release Budding / Release Virion Assembly->Budding / Release AZ27 This compound RdRp RNA-dependent RNA Polymerase (L Protein) AZ27->RdRp Binds to L Protein RdRp->Transcription / Replication Inhibits RNA synthesis initiation

Caption: Mechanism of action of this compound on the RSV life cycle.

AZ27_Resistance_Pathway cluster_selection Selective Pressure cluster_mutation Resistance Development cluster_outcome Outcome Wild-Type RSV Wild-Type RSV This compound Treatment This compound Treatment Wild-Type RSV->this compound Treatment Infection Inhibition of Replication Inhibition of Replication Wild-Type RSV->Inhibition of Replication Resistant RSV Variant\n(Y1631H or Y1631C) Resistant RSV Variant (Y1631H or Y1631C) This compound Treatment->Resistant RSV Variant\n(Y1631H or Y1631C) Selection of resistant population This compound Treatment->Inhibition of Replication Spontaneous Mutation\nin L-gene (Y1631) Spontaneous Mutation in L-gene (Y1631) Spontaneous Mutation\nin L-gene (Y1631)->Resistant RSV Variant\n(Y1631H or Y1631C) Reduced this compound Binding Reduced this compound Binding Resistant RSV Variant\n(Y1631H or Y1631C)->Reduced this compound Binding Continued Viral Replication Continued Viral Replication Reduced this compound Binding->Continued Viral Replication

Caption: Development of this compound resistance in RSV.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis Plaque Reduction Assay Plaque Reduction Assay EC50 Determination EC50 Determination Plaque Reduction Assay->EC50 Determination Confirmation of Resistance Confirmation of Resistance EC50 Determination->Confirmation of Resistance Viral RNA Extraction Viral RNA Extraction RT-PCR of L-gene RT-PCR of L-gene Viral RNA Extraction->RT-PCR of L-gene Sanger/NGS Sequencing Sanger/NGS Sequencing RT-PCR of L-gene->Sanger/NGS Sequencing Mutation Identification\n(e.g., Y1631H/C) Mutation Identification (e.g., Y1631H/C) Sanger/NGS Sequencing->Mutation Identification\n(e.g., Y1631H/C) Mutation Identification\n(e.g., Y1631H/C)->Confirmation of Resistance Suspected this compound\nResistant RSV Suspected this compound Resistant RSV Suspected this compound\nResistant RSV->Plaque Reduction Assay Suspected this compound\nResistant RSV->Viral RNA Extraction

Caption: Workflow for confirming this compound resistance.

References

Technical Support Center: Ensuring Reproducibility in AZ-27 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of assays involving the novel kinase inhibitor, AZ-27.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, with particular efficacy against JAK3. It functions by competing with ATP for the kinase domain of JAK3, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition effectively blocks the signaling cascade responsible for the expression of various inflammatory mediators.

2. What are the recommended storage and handling conditions for this compound?

To ensure stability and activity, this compound should be stored as a powder at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature to prevent precipitation.

3. What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. A typical starting point for a dose-response curve is between 1 nM and 10 µM. Below is a table of suggested starting concentration ranges for common cell lines based on internal validation studies.

Cell LineTarget PathwaySuggested Starting Concentration Range
JurkatJAK3/STAT510 nM - 1 µM
HEK293 (transfected)JAK3/STAT550 nM - 5 µM
Primary T-cellsIL-2 signaling5 nM - 500 nM

4. How can I be sure my this compound is active?

The bioactivity of this compound can be confirmed by performing a Western blot for phosphorylated STAT5 (p-STAT5) in a responsive cell line (e.g., Jurkat cells) following stimulation with a relevant cytokine like IL-2. A significant, dose-dependent decrease in p-STAT5 levels upon this compound treatment indicates inhibitor activity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, helping to ensure the reproducibility and reliability of your results.

Issue 1: High Variability Between Replicates

High variability in results is a common challenge that can obscure the true effect of this compound.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variable this compound Concentration Prepare a master mix of the final this compound dilution in media to add to all relevant wells, rather than adding small volumes of a concentrated stock to individual wells.
Inconsistent Incubation Times Standardize the timing of all experimental steps, from cell plating to reagent addition and final measurements.
Issue 2: No or Low Inhibitory Effect of this compound

Observing a minimal or absent effect from this compound can be due to several factors.

Possible Causes and Solutions:

CauseSolution
Degraded this compound Ensure proper storage and handling of the compound. Test the activity of your stock solution using a validated positive control assay (e.g., p-STAT5 Western blot).
Sub-optimal Concentration Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and assay.
Low Target Expression Confirm the expression of JAK3 in your cell model using Western blot or qPCR.
Incorrect Assay Endpoint Ensure that the chosen readout is downstream of JAK3 signaling. For example, measuring a cytokine that is not regulated by the JAK3/STAT5 pathway will not show an effect.
Issue 3: Inconsistent IC50 Values Across Experiments

Fluctuations in the calculated IC50 value for this compound can compromise the comparison of results over time.

Possible Causes and Solutions:

CauseSolution
Variations in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as prolonged culturing can alter cell signaling and drug sensitivity.
Differences in Serum Lots Test new lots of fetal bovine serum (FBS) for their effect on cell growth and this compound potency before use in critical experiments.
Inconsistent Cell Health and Density Monitor cell viability and confluence at the time of treatment. Ensure that cells are in the logarithmic growth phase.
Assay Reagent Variability Use the same lot of critical reagents (e.g., cytokines, antibodies, detection substrates) for a set of comparative experiments.

Experimental Protocols & Methodologies

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of Jurkat cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • DMSO (anhydrous)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium, ranging from 10 µM to 1 nM. Also, prepare a vehicle control (DMSO).

  • Add 10 µL of the diluted this compound or vehicle to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the log of the inhibitor concentration versus the normalized luminescent signal and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phospho-STAT5 Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation.

Materials:

  • Jurkat cells

  • RPMI-1640 medium (serum-free)

  • Recombinant human IL-2

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT5 (Tyr694), anti-STAT5, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Starve Jurkat cells in serum-free RPMI-1640 for 4 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with 100 ng/mL of IL-2 for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the p-STAT5 signal to total STAT5 and the loading control (GAPDH).

Visualizations

Signaling Pathway

AZ27_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor JAK3 JAK3 IL-2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer Gene Target Gene Expression STAT5_dimer->Gene Translocates & Activates STAT5->STAT5_dimer Dimerizes IL-2 IL-2 IL-2->IL-2R Binds AZ27 This compound AZ27->JAK3 Inhibits

Caption: The inhibitory mechanism of this compound on the JAK3/STAT5 signaling pathway.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed Cells (1x10^4 cells/well) az27_prep 2. Prepare this compound Serial Dilution treatment 3. Add this compound to Cells az27_prep->treatment incubation 4. Incubate for 72h treatment->incubation readout 5. Add Viability Reagent incubation->readout measurement 6. Measure Luminescence readout->measurement analysis 7. Calculate IC50 measurement->analysis

Caption: A streamlined workflow for determining the IC50 of this compound.

Troubleshooting Logic

troubleshooting_flow start Inconsistent Results? check_replicates High Variability between Replicates? start->check_replicates check_effect No/Low Inhibitory Effect? start->check_effect check_ic50 Inconsistent IC50 Values? start->check_ic50 solution_replicates Review: - Cell Seeding Technique - Plate Edge Effects - Compound Dilution check_replicates->solution_replicates Yes end_node Consistent Results check_replicates->end_node No solution_effect Verify: - this compound Activity - Target Expression - Assay Endpoint check_effect->solution_effect Yes check_effect->end_node No solution_ic50 Standardize: - Cell Passage Number - Serum Lots - Cell Density check_ic50->solution_ic50 Yes check_ic50->end_node No solution_replicates->end_node solution_effect->end_node solution_ic50->end_node

Caption: A logical guide for troubleshooting common issues in this compound assays.

Validation & Comparative

AZ-27 in the Landscape of RSV Polymerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Respiratory Syncytial Virus (RSV) remains a significant global health burden, driving research and development efforts toward effective antiviral therapies. The viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme complex for RSV replication, has emerged as a key target for small molecule inhibitors. This guide provides a comparative analysis of AZ-27, a non-nucleoside inhibitor of the RSV polymerase, with other notable polymerase inhibitors, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Inhibition Strategies

RSV polymerase inhibitors can be broadly categorized based on their mechanism of action. This compound and Lumicitabine (the prodrug of ALS-8112) represent two distinct classes of these inhibitors.

This compound: A Non-Nucleoside Inhibitor Targeting Initiation

This compound is a potent, non-nucleoside inhibitor that targets the Large (L) protein of the RSV polymerase complex.[1] Its mechanism of action is characterized by the inhibition of transcription initiation.[1][2] This means this compound prevents the polymerase from starting the process of synthesizing viral RNA. It has been shown to inhibit both mRNA transcription and genome replication, suggesting it targets a fundamental step common to both processes.[1]

Lumicitabine (ALS-8176): A Nucleoside Analog and Chain Terminator

In contrast, Lumicitabine is a nucleoside analog prodrug that is metabolized to its active form, ALS-8112.[2] ALS-8112 is a cytidine nucleoside analog that, after conversion to its triphosphate form within the host cell, is incorporated into the growing viral RNA chain by the RSV polymerase. This incorporation leads to chain termination, effectively halting viral replication.

Performance Comparison: In Vitro Antiviral Activity

Direct head-to-head comparisons of antiviral potency are essential for evaluating the potential of different inhibitor candidates. The following table summarizes the 50% effective concentration (EC50) values for this compound and ALS-8112 against RSV in a cell-based assay.

CompoundTargetMechanism of ActionEC50 (nM) in HEp-2 cells
This compound Polymerase (L-protein)Non-nucleoside inhibitor of initiation19 ± 2
ALS-8112 (active form of Lumicitabine) PolymeraseNucleoside analog, chain terminator29 ± 5

Data sourced from a study by Enanta Pharmaceuticals. It is important to note that EC50 values can vary between different studies and assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro antiviral activity assay used to determine the EC50 values of RSV inhibitors in HEp-2 cells, based on the cytopathic effect (CPE) inhibition method.

Objective:

To determine the concentration of a test compound that inhibits RSV-induced cytopathic effect by 50% (EC50) in a cell-based assay.

Materials:
  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • RSV (e.g., A2 strain)

  • Test compounds (e.g., this compound, ALS-8112) dissolved in dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Methodology:
  • Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection. The plates are incubated overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: A serial dilution of the test compounds is prepared in culture medium. The final concentration of DMSO is typically kept below 0.5% to avoid cytotoxicity.

  • Infection: The cell culture medium is removed from the wells, and the cells are infected with a predetermined titer of RSV. A multiplicity of infection (MOI) that causes significant CPE within 4-5 days is typically used.

  • Treatment: Immediately after infection, the serially diluted compounds are added to the respective wells. Control wells include virus-only (no compound) and cells-only (no virus, no compound).

  • Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.

  • Quantification of CPE: The extent of CPE is quantified by measuring cell viability. A luminescent cell viability assay, which measures ATP as an indicator of metabolically active cells, is commonly used. The luminescence signal is read using a plate reader.

  • Data Analysis: The luminescence data is normalized to the cell control (100% viability) and virus control (0% viability). The EC50 value is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizing the RSV Polymerase in Action

To understand the context in which these inhibitors function, it is helpful to visualize the role of the RSV polymerase in the viral replication cycle.

RSV_Replication_Cycle cluster_host_cell Host Cell Cytoplasm Viral_Entry 1. Viral Entry (Fusion) vRNP_Release 2. vRNP Release Viral_Entry->vRNP_Release Transcription 3. Primary Transcription (vRNA -> mRNA) vRNP_Release->Transcription Replication 5. Genome Replication (vRNA -> cRNA -> vRNA) vRNP_Release->Replication Translation 4. Translation (mRNA -> Viral Proteins) Transcription->Translation Viral_Proteins Viral Proteins (N, P, M, L, etc.) Translation->Viral_Proteins Assembly 6. Assembly of new vRNPs Replication->Assembly Budding 7. Budding and Release of new virions Assembly->Budding New_Virion New RSV Virion Budding->New_Virion Viral_Proteins->Assembly RSV_Polymerase RSV Polymerase (L-P complex) Viral_Proteins->RSV_Polymerase RSV_Polymerase->Transcription this compound Inhibits Initiation RSV_Polymerase->Replication Lumicitabine (ALS-8112) Causes Chain Termination RSV_Virion RSV Virion RSV_Virion->Viral_Entry

References

A Comparative Analysis of the Antiviral Activity of AZ-27 and YM-53403 Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent inhibitors of the Respiratory Syncytial Virus (RSV) L protein, AZ-27 and YM-53403, reveals significant differences in their antiviral potency and spectrum of activity. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, yet this compound emerges as a significantly more powerful and broadly active agent.

This guide provides a comprehensive comparison of the antiviral profiles of this compound and YM-53403, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action and the workflows used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and YM-53403 has been evaluated in various in vitro studies. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50) against different RSV strains and the 50% cytotoxic concentration (CC50) in relevant cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

CompoundVirus StrainCell LineEC50Reference
This compound RSV A (average of 9 strains)HEp-224 nM[1]
RSV B (average of 4 strains)HEp-21.0 µM[1]
YM-53403 RSV (unspecified strain)HeLa0.20 µM (200 nM)[2][3]

Table 1: Antiviral Potency (EC50) of this compound and YM-53403 against RSV.

CompoundCell LineCC50Reference
This compound HEp-2>100 µM
YM-53403 HeLaNot explicitly found in searches

Table 2: Cytotoxicity (CC50) of this compound and YM-53403.

CompoundSelectivity Index (SI = CC50/EC50) against RSV A
This compound >4167
YM-53403 Calculation not possible due to missing CC50 data

Table 3: Selectivity Index of this compound.

Mechanism of Action: Targeting the RSV L Protein

Both this compound and YM-53403 exert their antiviral effect by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the large polymerase (L) protein of RSV.[2][3] This enzyme is essential for both the transcription of viral messenger RNA (mRNA) and the replication of the viral RNA genome. By blocking the RdRp, these compounds effectively halt the production of new viral components, thus preventing the virus from multiplying. Resistance to both compounds has been mapped to a single amino acid substitution (Y1631H) in the L protein, confirming it as their direct target.[3]

RSV_Replication_and_Inhibition Mechanism of Action of this compound and YM-53403 Viral_Entry Viral Entry (Fusion and Uncoating) Viral_RNP Viral Ribonucleoprotein (RNP) (RNA Genome + N, P, L proteins) Viral_Entry->Viral_RNP Transcription Primary Transcription (mRNA synthesis) Viral_RNP->Transcription Replication Genome Replication (antigenome and new genome synthesis) Viral_RNP->Replication Translation Translation of Viral Proteins Transcription->Translation Assembly Assembly of New Virions Translation->Assembly Replication->Assembly Budding Viral Budding and Release Assembly->Budding Inhibitor This compound / YM-53403 Inhibitor->Transcription Inhibition of RdRp Inhibitor->Replication Inhibition of RdRp

Caption: Inhibition of RSV replication by this compound and YM-53403.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and YM-53403.

Plaque Reduction Assay for Determining Antiviral Activity (EC50)

This assay is a standard method to quantify the infectious virus titer and the efficacy of antiviral compounds.

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., HEp-2 or HeLa) in 6-well or 12-well plates and incubate until they form a complete monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compounds (this compound or YM-53403) in a virus-free culture medium.

  • Virus Infection: Aspirate the culture medium from the cells and infect them with a known amount of RSV (typically to produce 50-100 plaques per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds to the respective wells.

  • Overlay: Add an overlay medium containing a solidifying agent like methylcellulose or agarose to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, allowing for plaque formation.

  • Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, healthy cells.

  • EC50 Calculation: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

  • Cell Seeding: Seed host cells (e.g., HeLa) in 96-well plates and incubate overnight to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of a specific amount of RSV that would cause a significant cytopathic effect.

  • Incubation: Incubate the plates for 4-6 days at 37°C.

  • CPE Observation: Observe the cells daily under a microscope for signs of CPE, such as cell rounding, detachment, and syncytia formation (fusion of cells).

  • Cell Viability Measurement: At the end of the incubation period, assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of living cells.

  • EC50 Calculation: The EC50 is the concentration of the compound that inhibits 50% of the virus-induced CPE, which is reflected as a 50% increase in cell viability compared to the virus control.

Cytotoxicity Assay (CC50)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Seed host cells in 96-well plates as for the CPE assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. No virus is added in this assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Cell Viability Measurement: Measure cell viability using an MTT or similar assay.

  • CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the cell control (no compound).

Experimental Workflow

The general workflow for testing the antiviral activity of compounds like this compound and YM-53403 is a multi-step process that moves from initial screening to more detailed characterization.

Antiviral_Testing_Workflow General Workflow for Antiviral Compound Evaluation Start Start: Compound Library Primary_Screening Primary Screening (e.g., CPE Inhibition Assay) Start->Primary_Screening Hit_Identification Identification of 'Hits' (Compounds with Antiviral Activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Dose_Response->SI_Calculation Cytotoxicity_Assay->SI_Calculation Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition, Resistance Studies) SI_Calculation->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for antiviral drug discovery and evaluation.

Conclusion

In a direct comparison, this compound demonstrates superior antiviral activity against RSV compared to YM-53403. Notably, this compound exhibits significantly higher potency against RSV A strains and maintains activity against RSV B strains, a feature that appears to be lacking or reduced in YM-53403 in some studies. Furthermore, the high selectivity index of this compound underscores its favorable in vitro safety profile. Both compounds serve as valuable chemical probes for studying the function of the RSV L protein and as foundational scaffolds for the development of more effective anti-RSV therapeutics. Further investigation into the cytotoxicity of YM-53403 is necessary to fully assess its therapeutic potential.

References

A Comparative Analysis of AZ-27 and Fusion Inhibitors for the Treatment of Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct classes of antiviral agents targeting Respiratory Syncytial Virus (RSV): the L-protein inhibitor AZ-27 and small-molecule fusion inhibitors. The following sections detail their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental protocols used for their evaluation.

Introduction to RSV and Antiviral Strategies

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV has driven the development of various antiviral strategies. Among the most promising small-molecule approaches are those that target either the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication, or the fusion (F) glycoprotein, which is essential for viral entry into host cells. This guide focuses on a representative L-protein inhibitor, this compound, and a class of antivirals known as fusion inhibitors.

Mechanism of Action

The fundamental difference between this compound and fusion inhibitors lies in the stage of the viral lifecycle they disrupt.

This compound: Inhibition of Viral RNA Synthesis

This compound is a small-molecule inhibitor that targets the large polymerase subunit (L-protein) of the RSV RNA-dependent RNA polymerase complex.[1][2] The L-protein is a multifunctional enzyme responsible for both transcription of viral messenger RNA (mRNA) and replication of the viral RNA genome. This compound specifically inhibits the initiation of RNA synthesis from the viral promoter, thereby blocking both transcription and replication processes.[2][3] This mechanism of action is distinct from that of fusion inhibitors, as it targets a later, intracellular stage of the viral lifecycle.

Fusion Inhibitors: Blocking Viral Entry

RSV fusion inhibitors target the viral F glycoprotein, a trimeric surface protein essential for the fusion of the viral envelope with the host cell membrane.[4][5][6] The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of conformational changes to a stable postfusion state, driving membrane fusion.[4][5] Small-molecule fusion inhibitors bind to a pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[4][5] By blocking this initial step of infection, fusion inhibitors prevent the entry of the viral genome into the host cell. Examples of RSV fusion inhibitors include presatovir (GS-5806), rilematovir (JNJ-53718678), and sisunatovir (RV521).[7][8][9]

Data Presentation: In Vitro Potency

The following table summarizes the in vitro potency of this compound and selected RSV fusion inhibitors against RSV. It is important to note that direct comparison of EC50/IC50 values should be made with caution, as experimental conditions such as the cell line, virus strain, and assay format can significantly influence the results.

CompoundTargetRSV Strain(s)Cell LineAssay TypeEC50/IC50Citation(s)
This compound L-protein (RdRp)RSV A2Not SpecifiedMulticycle Growth10 nM[10]
Presatovir (GS-5806) F-proteinRSV A and B clinical isolatesHEp-2Cytopathic Effect0.43 nM (mean)[11][12]
Rilematovir (JNJ-53718678) F-proteinRSVHBECsNot Specified1.2 nM[13]
Rilematovir (JNJ-53718678) F-proteinRSV A2HeLaInfection Assay460 pM[10]
Sisunatovir (RV521) F-proteinRSV A and B strains/isolatesVeroPlaque Reduction1.2 nM (mean IC50)[8]
AK0529 (Ziresovir) F-proteinRSVHEp-2Cytopathic EffectNot Specified[14]
MDT-637 F-proteinRSV-A LongHEp-2Cytopathic Effect0.001 µM (1 nM)
BMS-433771 F-proteinRSV A and B isolatesNot SpecifiedNot Specified20 nM (average)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell-Based Minigenome Assay (for this compound)

This assay is used to specifically assess the activity of the RSV polymerase complex in a cellular context, independent of viral entry.

Protocol:

  • Cell Culture and Transfection: HEp-2 cells are seeded in 24-well plates.

  • Plasmid Co-transfection: Cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome. This minigenome contains a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) flanked by the RSV leader and trailer regions.

  • Compound Treatment: Immediately following transfection, the culture medium is replaced with medium containing various concentrations of this compound.

  • Incubation: Cells are incubated for 48-72 hours to allow for transcription and replication of the minigenome by the reconstituted polymerase complex.

  • Reporter Gene Assay: Cells are lysed, and the expression of the reporter gene is quantified using a standard luciferase or CAT assay.

  • Data Analysis: The reduction in reporter gene expression in the presence of this compound is used to determine the compound's inhibitory effect on polymerase activity.

In Vitro Transcription Run-on Assay (for this compound)

This assay measures the synthesis of viral RNA from endogenous viral templates in permeabilized RSV-infected cells.

Protocol:

  • Cell Infection: HEp-2 cells are infected with RSV at a high multiplicity of infection (MOI).

  • Cell Permeabilization: At a specified time post-infection, cells are permeabilized with a mild detergent (e.g., lysolecithin) to allow the entry of nucleotides.

  • Transcription Reaction: The permeabilized cells are incubated in a reaction mixture containing ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and varying concentrations of this compound.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Analysis of RNA Synthesis: The incorporation of the radiolabeled rNTP into viral transcripts is quantified, often by hybridizing the extracted RNA to gene-specific probes on a membrane, followed by autoradiography. This allows for the assessment of transcription initiation at different points in the genome.

Cytopathic Effect (CPE) Inhibition Assay (for Fusion Inhibitors)

This assay measures the ability of a compound to protect cells from the virus-induced cell death and morphological changes.

Protocol:

  • Cell Seeding: HEp-2 or other susceptible cells are seeded in 96-well plates.

  • Compound Addition: The following day, the cell culture medium is replaced with medium containing serial dilutions of the fusion inhibitor.

  • Virus Infection: Cells are then infected with a low MOI of RSV.

  • Incubation: The plates are incubated for 4-6 days, allowing for multiple rounds of viral replication and the development of CPE.

  • CPE Assessment: The extent of CPE is visually scored or quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.

Cell-Cell Fusion (Syncytia) Assay (for Fusion Inhibitors)

This assay specifically measures the F-protein-mediated fusion of infected cells with neighboring cells, a hallmark of RSV infection in vitro.

Protocol:

  • Cell Infection: A monolayer of susceptible cells (e.g., HEp-2) is infected with RSV.

  • Compound Addition: After an initial period to allow for viral entry and protein expression (e.g., 16 hours post-infection), the medium is replaced with fresh medium containing various concentrations of the fusion inhibitor. This timing ensures that the assay measures the inhibition of cell-to-cell spread rather than initial viral entry.

  • Incubation: The cells are incubated for a further 24-48 hours to allow for the formation of syncytia (large, multinucleated cells).

  • Visualization and Quantification: The cells are fixed and stained (e.g., with Giemsa or an antibody against an RSV protein), and the number and size of syncytia are quantified, often through microscopy and image analysis software.

  • Data Analysis: The concentration of the inhibitor that reduces syncytia formation by 50% is determined.

Mandatory Visualizations

AZ-27_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell Viral_RNA_Genome Viral RNA Genome (Negative Sense) Transcription Transcription (mRNA synthesis) Viral_RNA_Genome->Transcription Template Replication Replication (Genome synthesis) Viral_RNA_Genome->Replication Template L_Protein L-Protein (RdRp) L_Protein->Transcription Catalyzes L_Protein->Replication Catalyzes P_Protein P-Protein N_Protein N-Protein M2_1_Protein M2-1 Protein Viral_Proteins New Viral Proteins Transcription->Viral_Proteins Progeny_Virions New Progeny Virions Replication->Progeny_Virions Viral_Proteins->Progeny_Virions AZ_27 This compound AZ_27->L_Protein Inhibits

Caption: Mechanism of action of this compound, an inhibitor of the RSV L-protein (RdRp).

Fusion_Inhibitor_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell Prefusion_F Prefusion F-Protein Postfusion_F Postfusion F-Protein (Fusion occurs) Prefusion_F->Postfusion_F Conformational Change Blocked_Fusion Fusion Blocked Prefusion_F->Blocked_Fusion Host_Cell_Membrane Host Cell Membrane Fusion_Inhibitor Fusion Inhibitor Fusion_Inhibitor->Prefusion_F Binds and Stabilizes Postfusion_F->Host_Cell_Membrane Mediates Fusion

Caption: Mechanism of action of RSV fusion inhibitors targeting the F-protein.

Experimental_Workflow_Comparison cluster_az27 This compound (L-Protein Inhibitor) cluster_fusion Fusion Inhibitors Start Antiviral Compound Screening Minigenome_Assay Minigenome Assay (Polymerase Activity) Start->Minigenome_Assay CPE_Assay CPE Inhibition Assay (Overall Antiviral Effect) Start->CPE_Assay Run_on_Assay In Vitro Transcription Run-on Assay Minigenome_Assay->Run_on_Assay Further Mechanistic Study Syncytia_Assay Syncytia Formation Assay (Cell-Cell Fusion) CPE_Assay->Syncytia_Assay Specific Mechanism Confirmation

Caption: Experimental workflows for evaluating this compound and fusion inhibitors.

Conclusion

This compound and RSV fusion inhibitors represent two distinct and promising classes of antiviral agents against RSV, each with a unique mechanism of action. Fusion inhibitors act at the initial stage of viral entry, preventing the virus from infecting host cells. In contrast, this compound targets the viral polymerase, an essential enzyme for viral replication and transcription that acts after the virus has entered the cell.

The in vitro potency data suggest that several fusion inhibitors exhibit picomolar to low nanomolar activity, making them highly potent molecules. This compound also demonstrates potent low nanomolar activity. The choice between these two classes of inhibitors for therapeutic development may depend on various factors, including the therapeutic window (prophylactic versus therapeutic), the potential for the development of resistance, and the in vivo efficacy and safety profiles. Further head-to-head comparative studies, particularly in relevant animal models, are warranted to fully elucidate the relative therapeutic potential of these two promising anti-RSV strategies.

References

Navigating Resistance: A Comparative Analysis of AZ-27 and Other Respiratory Syncytial Virus (RSV) Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Phoenix, AZ – October 29, 2025 – In the ongoing battle against Respiratory Syncytial Virus (RSV), a leading cause of severe respiratory illness in infants and older adults, the emergence of antiviral resistance poses a significant challenge. This guide provides a comparative analysis of AZ-27, a potent non-nucleoside inhibitor of the RSV L-protein polymerase, and other key RSV antivirals. A critical examination of cross-resistance profiles, supported by experimental data, offers valuable insights for researchers, scientists, and drug development professionals in the pursuit of effective and durable RSV therapies.

Executive Summary

This compound is a promising antiviral candidate that targets the RNA-dependent RNA polymerase (RdRp) of RSV, an essential enzyme for viral replication. This mechanism of action is distinct from other classes of RSV antivirals, such as fusion inhibitors. Experimental evidence robustly demonstrates a lack of cross-resistance between this compound and the nucleoside analog polymerase inhibitor, ALS-8112. This finding is critical for the development of future combination therapies aimed at mitigating the risk of treatment failure due to viral resistance. This guide will delve into the quantitative data from these studies, detail the experimental protocols used to assess antiviral activity and resistance, and visualize the underlying mechanisms and workflows.

Comparative Antiviral Activity and Cross-Resistance

The antiviral potency of this compound and its performance against viruses resistant to other agents are summarized below. The data clearly indicates that the resistance mechanisms for different classes of polymerase inhibitors are distinct, suggesting a low probability of cross-resistance.

Antiviral AgentViral TargetMechanism of ActionEC50 (RSV A2)EC50 (RSV B)Cross-Resistance with this compound
This compound L-protein (RdRp)Non-nucleoside inhibitor of transcription and replication initiation0.01 µM1.3 µM-
ALS-8112 L-protein (RdRp)Nucleoside analog, chain termination of RNA synthesisNot specified in reviewed literatureNot specified in reviewed literatureNo
Palivizumab/Nirsevimab F-proteinMonoclonal antibody, fusion inhibitorNot applicableNot applicableNot expected (different target)
Ribavirin RNA PolymeraseNucleoside analog, inhibits RNA-dependent RNA polymeraseNot specified in reviewed literatureNot specified in reviewed literatureNot extensively studied

Table 1: Comparative Profile of this compound and Other RSV Antivirals. EC50 values represent the concentration of the drug that inhibits 50% of viral replication.

Cross-Resistance Studies: this compound vs. ALS-8112

A pivotal study investigated the potential for cross-resistance between this compound and ALS-8112, another inhibitor of the RSV L-protein. The findings are summarized in the table below and demonstrate a clear lack of cross-resistance between these two compounds.[1]

Resistant MutantResistance-Conferring Mutation(s)Fold-Change in EC50 to Selecting DrugFold-Change in EC50 to this compoundFold-Change in EC50 to ALS-8112
ALS-8112 Resistant QUAD (M628L, A789V, L795I, I796V) in L-protein>4.6-foldNo effect>4.6-fold
This compound Resistant Y1631H in L-proteinSignificantSignificantNo significant increase

Table 2: Lack of Cross-Resistance between this compound and ALS-8112. [1] The "QUAD" mutations confer resistance to ALS-8112 but have no impact on the antiviral activity of this compound. Conversely, the Y1631H mutation, which confers resistance to this compound, does not significantly affect the activity of ALS-8112.[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide, providing a framework for the in vitro assessment of antiviral efficacy and resistance.

RSV Replicon Assay for High-Throughput Screening

This assay is a robust method for identifying inhibitors of RSV replication in a high-throughput format with reduced biocontainment requirements.

  • Cell Line: A stable cell line (e.g., HEp-2) is engineered to contain an RSV subgenomic replicon. This replicon contains a reporter gene, such as luciferase or green fluorescent protein (GFP), in place of the viral structural genes.

  • Assay Principle: The replicon is self-replicating, driven by the co-expressed RSV N, P, M2-1, and L proteins. The level of reporter gene expression is directly proportional to the rate of viral RNA replication.

  • Procedure:

    • Seed the replicon-containing cells in 384-well plates.

    • Add test compounds at various concentrations.

    • Incubate for a defined period (e.g., 48-72 hours).

    • Measure the reporter signal (e.g., luminescence for luciferase).

    • A decrease in the reporter signal indicates inhibition of viral replication.

  • Multiplexing: This assay can be multiplexed with a cytotoxicity assay (e.g., measuring ATP levels) in the same well to simultaneously assess antiviral activity and cell viability.

Antiviral Activity Assay (Plaque Reduction or CPE Inhibition)

These assays measure the ability of a compound to inhibit the replication of infectious RSV.

  • Cell Lines: HEp-2 or HeLa cells are commonly used.

  • Procedure (Plaque Reduction Assay):

    • Seed cells in multi-well plates and grow to confluence.

    • Infect the cell monolayer with a known amount of RSV.

    • Overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.

    • Incubate for several days to allow for plaque formation.

    • Fix and stain the cells to visualize and count the plaques.

    • The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

  • Procedure (Cytopathic Effect - CPE - Inhibition Assay):

    • Seed cells in 96-well plates.

    • Add serial dilutions of the test compound.

    • Infect cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within a few days.

    • After incubation, assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or resazurin).

    • The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.

Resistance Selection and Characterization

This process is used to identify the viral mutations that confer resistance to an antiviral compound.

  • Procedure:

    • Culture RSV in the presence of a suboptimal concentration of the antiviral drug.

    • Serially passage the virus, gradually increasing the drug concentration as resistance emerges.

    • Once a resistant virus population is established, isolate and plaque-purify individual viral clones.

    • Sequence the genome of the resistant clones to identify mutations compared to the wild-type virus.

    • Confirm that the identified mutation(s) confer resistance by introducing them into a wild-type infectious clone of the virus using reverse genetics and then testing the susceptibility of the resulting virus to the antiviral.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing cross-resistance.

AZ27_Mechanism cluster_virus RSV Replication Cycle cluster_drug Antiviral Intervention RSV RSV Virion Attachment Attachment & Entry RSV->Attachment Uncoating Uncoating Attachment->Uncoating Transcription_Replication Transcription & Replication Uncoating->Transcription_Replication Assembly_Release Assembly & Release Transcription_Replication->Assembly_Release AZ27 This compound AZ27->Transcription_Replication Inhibits RdRp (L-protein)

Caption: Mechanism of action of this compound, targeting the RSV RdRp.

Cross_Resistance_Workflow cluster_selection Resistance Selection cluster_characterization Characterization cluster_testing Cross-Resistance Testing start Start: Wild-Type RSV select_az27 Culture with increasing concentrations of this compound start->select_az27 select_alt Culture with increasing concentrations of Alternative Antiviral start->select_alt isolate_az27_res Isolate this compound Resistant Virus select_az27->isolate_az27_res isolate_alt_res Isolate Alternative Antiviral Resistant Virus select_alt->isolate_alt_res sequence_az27 Sequence Genome (Identify Mutations) isolate_az27_res->sequence_az27 sequence_alt Sequence Genome (Identify Mutations) isolate_alt_res->sequence_alt test_az27_res Test susceptibility of This compound Resistant Virus to Alternative Antiviral sequence_az27->test_az27_res test_alt_res Test susceptibility of Alternative Antiviral Resistant Virus to this compound sequence_alt->test_alt_res end Conclusion: Cross-Resistance Profile test_az27_res->end test_alt_res->end

Caption: Experimental workflow for determining cross-resistance.

References

Validating Cellular Target Engagement of AZ-27: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of "AZ-27". It is important to note that the designation "this compound" is associated with two distinct experimental compounds targeting different proteins: an inhibitor of the Respiratory Syncytial Virus (RSV) L protein and a series of inhibitors targeting MutT Homolog 1 (MTH1) developed by AstraZeneca. This guide will address validation strategies for both potential targets.

Section 1: this compound as a Respiratory Syncytial Virus (RSV) L Protein Inhibitor

This compound has been identified as an inhibitor of the RSV L protein, which is an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4][5] Validating the engagement of this compound with its target in cells involves assessing its impact on viral RNA synthesis.

Experimental Approaches for Target Validation

A key method to confirm that this compound engages the RSV L protein is to measure its inhibitory effect on viral RNA transcription and replication. This can be achieved through various in vitro and cell-based assays.

1. Minigenome Assay: This cell-based assay is a primary method for evaluating the activity of the RSV polymerase complex. It utilizes a plasmid encoding a subgenomic RSV replicon (minigenome) that contains a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) flanked by the RSV leader and trailer regions. Co-transfection of this minigenome with plasmids expressing the RSV L, P, N, and M2-1 proteins reconstitutes the viral RNA synthesis machinery. Target engagement by this compound is quantified by the reduction in reporter gene expression.[1][3][4]

2. In Vitro Transcription Run-on Assay: This assay uses RSV nucleocapsids isolated from infected cells, which contain the viral genomic RNA and the polymerase complex. The addition of ribonucleotides and a buffer system allows for the in vitro synthesis of viral transcripts. The inhibitory effect of this compound on transcription initiation can be assessed by measuring the incorporation of labeled nucleotides into newly synthesized RNA.[1][3][4]

3. Quantitative PCR (qPCR) Analysis: To confirm the inhibition of virus replication in infected cells, qPCR can be used to quantify the levels of viral RNA. Treatment of RSV-infected cells with this compound is expected to lead to a dose-dependent reduction in viral RNA levels.[2]

Comparative Data

The following table summarizes the reported potency of this compound in different assays, demonstrating its engagement with the RSV L protein.

Assay TypeMetricValueReference
RSV A2 Multicycle GrowthEC5010 nM[4]
RSV-A Antiviral ActivityIC50<0.09 to 0.71 nM[2]
RSV-B Antiviral ActivityIC501.3 to 50.6 nM[2]
Cell-free RdRp ActivityIC502.1 nM[2]
Minigenome Assay in HEp-2 cellsIC500.5 nM[2]
Experimental Protocol: Minigenome Assay
  • Cell Culture and Transfection: Plate HEp-2 cells to be 70-80% confluent on the day of transfection.

  • Plasmid Mixture: Prepare a transfection mixture containing plasmids encoding the RSV minigenome, N, P, L, and M2-1 proteins, and a transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: Add varying concentrations of this compound or a vehicle control (DMSO) to the cells at the time of transfection.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression and minigenome replication and transcription.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

RSV Replication and this compound Inhibition cluster_0 RSV Replication Cycle cluster_1 This compound Mechanism of Action Viral Entry Viral Entry Transcription (mRNA synthesis) Transcription (mRNA synthesis) Viral Entry->Transcription (mRNA synthesis) RdRp (L protein) Protein Synthesis Protein Synthesis Transcription (mRNA synthesis)->Protein Synthesis Genome Replication Genome Replication Protein Synthesis->Genome Replication Assembly and Budding Assembly and Budding Genome Replication->Assembly and Budding This compound This compound RdRp (L protein) RdRp (L protein) This compound->RdRp (L protein) Inhibition of initiation

Caption: Mechanism of this compound inhibition of RSV replication.

Minigenome Assay Workflow HEp-2 Cells HEp-2 Cells Transfection with Plasmids Transfection with Plasmids HEp-2 Cells->Transfection with Plasmids 1. Seeding Treatment with this compound Treatment with this compound Transfection with Plasmids->Treatment with this compound 2. Co-transfection Plasmids Minigenome N, P, L, M2-1 Plasmids->Transfection with Plasmids Incubation (24-48h) Incubation (24-48h) Treatment with this compound->Incubation (24-48h) 3. Dosing Cell Lysis Cell Lysis Incubation (24-48h)->Cell Lysis 4. Expression Reporter Gene Assay Reporter Gene Assay Cell Lysis->Reporter Gene Assay 5. Preparation Data Analysis (IC50) Data Analysis (IC50) Reporter Gene Assay->Data Analysis (IC50) 6. Measurement

Caption: Workflow for the RSV minigenome assay.

Section 2: "AZ" Compounds as MTH1 Inhibitors

Several publications refer to MTH1 inhibitors developed by AstraZeneca, designated with "AZ" prefixes (e.g., AZ-19, AZ-21).[6][7] It is plausible that "this compound" falls into this category. MTH1 is an enzyme that hydrolyzes oxidized nucleotides (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thereby averting DNA damage and cell death.[6][8][9] Validating target engagement for MTH1 inhibitors involves demonstrating that the compound binds to MTH1 in cells and elicits the expected downstream biological consequences.

Experimental Approaches for Target Validation

A multi-faceted approach is typically employed to validate MTH1 target engagement, ranging from direct biophysical measurements to the assessment of cellular phenotypes.

1. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming direct target engagement in a cellular context.[10][11][12][13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble MTH1 remaining is quantified, typically by Western blot or mass spectrometry.[11][13][15]

2. Measurement of Intracellular Oxidized Nucleotides: A direct pharmacodynamic biomarker of MTH1 inhibition is the accumulation of its substrate, such as 8-oxo-dGTP, within the cell.[8] This can be measured by techniques like liquid chromatography-mass spectrometry (LC-MS).

3. Immunofluorescence/Immunoblotting of DNA Damage Markers: Inhibition of MTH1 is expected to lead to the incorporation of oxidized nucleotides into DNA, triggering a DNA damage response.[8] Target engagement can be indirectly assessed by measuring the levels of DNA damage markers such as γH2AX and the activation of p53.[8]

4. Genetic Knockdown/Knockout: Comparing the phenotype of cells treated with the MTH1 inhibitor to that of cells where MTH1 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR) can help to confirm that the observed cellular effects are on-target.[15][16]

Comparative Data for MTH1 Inhibitors

The following table provides a comparison of different MTH1 inhibitors and their reported potencies.

CompoundMTH1 IC50Cell Viability (U2OS) EC50Reference
Tetrahydronaphthyridine 50.043 nM8.0 µM[8]
TH287-0.7 µM[8]
(S)-crizotinib330 nM-[6]
AZ-321 nM-[6]
AZ-49 nM-[6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cancer cells (e.g., U2OS) to high confluency. Treat the cells with the MTH1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for MTH1. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature. Determine the melting temperature (Tm) for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.

Signaling Pathway and Experimental Workflow

MTH1 Pathway and Inhibition cluster_0 Normal Cellular State cluster_1 MTH1 Inhibition ROS ROS 8-oxo-dGTP 8-oxo-dGTP ROS->8-oxo-dGTP Oxidation of dGTP MTH1 MTH1 8-oxo-dGTP->MTH1 Substrate DNA Incorporation DNA Incorporation 8-oxo-dGTP->DNA Incorporation 8-oxo-dGMP 8-oxo-dGMP MTH1->8-oxo-dGMP Hydrolysis Safe Nucleotide Pool Safe Nucleotide Pool 8-oxo-dGMP->Safe Nucleotide Pool AZ Compound AZ Compound AZ Compound->MTH1 Inhibition DNA Damage DNA Damage DNA Incorporation->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: MTH1 pathway and the effect of its inhibition.

CETSA Workflow Cells in Culture Cells in Culture Treatment with Inhibitor Treatment with Inhibitor Cells in Culture->Treatment with Inhibitor 1. Dosing Cell Lysis Cell Lysis Treatment with Inhibitor->Cell Lysis 2. Incubation Heating to Various Temps Heating to Various Temps Cell Lysis->Heating to Various Temps 3. Lysate Prep Centrifugation Centrifugation Heating to Various Temps->Centrifugation 4. Denaturation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant 5. Separate Soluble/Insoluble Western Blot for MTH1 Western Blot for MTH1 Collect Supernatant->Western Blot for MTH1 6. Soluble Fraction Analyze Melting Curve Shift Analyze Melting Curve Shift Western Blot for MTH1->Analyze Melting Curve Shift 7. Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Analysis of AZ-27, a Novel RSV L-Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), against other anti-RSV compounds. Due to the limited publicly available in vivo data for this compound, this guide will focus on its well-characterized in vitro profile and draw comparisons with EDP-938, a clinically evaluated RSV nucleoprotein (N) inhibitor, to provide a broader context of anti-RSV drug development.

Executive Summary

Data Presentation

In Vitro Efficacy
CompoundTargetMechanism of ActionRSV A Strain (A2) EC₅₀RSV B Strain EC₅₀Cytotoxicity (CC₅₀)
This compound L-protein (RdRp)Inhibition of transcription initiation10 nM[1]Less potent than against RSV ANo cytotoxicity detected[2][3]
EDP-938 N-proteinInhibition of viral replication21-23 nM (Long, M37 strains)64 nM (VR-955 strain)>50 µM
In Vivo Efficacy

As of the latest available data, specific in vivo efficacy data for this compound has not been publicly released. However, a closely related compound, "compound 4a," has been reported to be effective in a cotton rat model of RSV infection[2][4].

For comparison, preclinical in vivo data for EDP-938 is presented below:

CompoundAnimal ModelDosingEfficacy
EDP-938 African Green Monkey100 mg/kg, oral, twice dailyViral load in bronchoalveolar lavage fluid was below the limit of detection by day 3 post-infection (compared to a peak of 10⁶ copies/mL in untreated animals on day 5).

Signaling Pathway and Experimental Workflows

Mechanism of Action: this compound Inhibition of RSV Replication

AZ27_Mechanism cluster_virus RSV Virion cluster_cell Host Cell Viral RNA Viral RNA Replication/Transcription Complex L-protein P-protein N-protein Viral RNA Viral RNA->Replication/Transcription Complex L-protein (RdRp) L-protein (RdRp) L-protein (RdRp)->Replication/Transcription Complex P-protein P-protein P-protein->Replication/Transcription Complex N-protein N-protein N-protein->Replication/Transcription Complex mRNA_synthesis Viral mRNA Synthesis Replication/Transcription Complex->mRNA_synthesis Genome_replication Viral Genome Replication Replication/Transcription Complex->Genome_replication Viral Proteins Viral Proteins mRNA_synthesis->Viral Proteins Progeny Virions Progeny Virions Genome_replication->Progeny Virions Viral Proteins->Progeny Virions This compound This compound This compound->L-protein (RdRp) Inhibits

Caption: Mechanism of this compound targeting the RSV L-protein to inhibit viral replication.

Experimental Workflow: In Vitro Plaque Reduction Assay

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay and Incubation cluster_staining Staining and Analysis Seed Cells Seed HEp-2 cells in 24-well plates Prepare Virus Prepare serial dilutions of RSV stock Infect Cells Infect cell monolayers with RSV dilutions +/- this compound Seed Cells->Infect Cells Prepare Compound Prepare serial dilutions of this compound Prepare Virus->Infect Cells Prepare Compound->Infect Cells Incubate Incubate for 2 hours at 37°C Infect Cells->Incubate Add Overlay Aspirate inoculum and add methylcellulose overlay Incubate->Add Overlay Incubate Plaques Incubate for 4-5 days for plaque formation Add Overlay->Incubate Plaques Fix and Stain Fix cells and stain with crystal violet Incubate Plaques->Fix and Stain Count Plaques Count plaques and calculate EC₅₀ Fix and Stain->Count Plaques

Caption: Workflow for determining the in vitro antiviral activity using a plaque reduction assay.

Experimental Protocols

In Vitro Antiviral Efficacy: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • HEp-2 cells

  • 24-well tissue culture plates

  • Respiratory Syncytial Virus (RSV) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose

  • Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • This compound (or other test compounds)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: On the day of the assay, prepare serial dilutions of this compound in DMEM. Prepare serial dilutions of the RSV stock to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the HEp-2 cell monolayers. Add the virus dilutions, with and without the corresponding dilutions of this compound, to the wells.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.

  • Overlay: After incubation, aspirate the inoculum and overlay the cells with DMEM containing 2% FBS and 1% methylcellulose to restrict viral spread to adjacent cells.

  • Plaque Formation: Incubate the plates for 4-5 days at 37°C in a humidified incubator with 5% CO₂ to allow for the formation of plaques.

  • Staining: Aspirate the methylcellulose overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the virus control wells (no compound). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Efficacy: ELISA-Based Assay

This assay measures the inhibition of viral antigen expression in the presence of an antiviral compound.

Materials:

  • HEp-2 cells

  • 96-well tissue culture plates

  • RSV stock

  • DMEM with 2% FBS

  • This compound (or other test compounds)

  • Fixation solution (e.g., 80% acetone)

  • Primary antibody against an RSV protein (e.g., anti-RSV F protein monoclonal antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1N H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates to achieve a confluent monolayer.

  • Infection and Treatment: Infect the cells with RSV at a predetermined multiplicity of infection (MOI) in the presence of serial dilutions of this compound. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Fixation: Remove the culture medium and fix the cells with the fixation solution.

  • Antibody Incubation: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Add the primary anti-RSV antibody and incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash the plates with PBST. Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Substrate Reaction: Wash the plates with PBST. Add the TMB substrate and incubate in the dark until a color change is observed.

  • Readout: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of viral antigen expression for each compound concentration relative to the virus control. Determine the EC₅₀ value from the dose-response curve.

References

Head-to-Head Comparison: AZ-27 and Ribavirin for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two antiviral compounds, AZ-27 and ribavirin, with a focus on their activity against Respiratory Syncytial Virus (RSV). This document summarizes their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Overview and Mechanism of Action

This compound is a potent, non-nucleoside small-molecule inhibitor that specifically targets the Respiratory Syncytial Virus (RSV) L protein, a key component of the viral RNA-dependent RNA polymerase (RdRp) complex. Its mechanism of action involves the inhibition of an early stage of viral mRNA transcription and genome replication. By binding to the L protein, this compound effectively halts the synthesis of viral RNA, thereby preventing viral propagation.

Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity. Its mechanism of action against RNA viruses like RSV is multifaceted and includes:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can compete with natural nucleosides and be incorporated into the growing viral RNA chain, leading to chain termination or the introduction of mutations.

  • Lethal Mutagenesis: The incorporation of ribavirin into the viral genome can induce an "error catastrophe," where the accumulation of mutations exceeds a tolerable threshold, resulting in non-viable viral progeny.

  • Immunomodulatory Effects: Ribavirin can also modulate the host immune response, further contributing to its antiviral effect.

In Vitro Efficacy against RSV

The following table summarizes the reported in vitro efficacy of this compound and ribavirin against different strains of RSV.

CompoundVirus Strain(s)Assay TypeEfficacy MetricValueReference
This compound RSV A2Antiviral AssayEC₅₀0.01 µM (10 nM)
RSV A (average)Antiviral AssayEC₅₀24 ± 9 nM
RSV B-WSTAntiviral AssayEC₅₀1.3 µM
RSV B (average)Antiviral AssayEC₅₀1.0 ± 0.28 µM
Ribavirin RSV (unspecified)Plaque Reduction Assay50% Plaque Reduction3 or 10 µg/mL[1]
RSV-A LongqPCRIC₅₀16,973 ng/mL

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively. A lower value indicates higher potency. Direct comparison of these values should be made with caution due to potential differences in experimental conditions and assay formats.

Experimental Protocols

Antiviral Activity Assay (General Protocol)

A common method to determine the antiviral efficacy of a compound is the plaque reduction assay or a yield reduction assay.

Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC₅₀).

Materials:

  • Host cells susceptible to RSV (e.g., HEp-2, A549)

  • RSV stock of a known titer

  • Test compounds (this compound, ribavirin) at various concentrations

  • Cell culture medium and supplements

  • Overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Remove the culture medium and infect the cell monolayers with a standardized amount of RSV.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a fixing solution.

    • Stain the cells with a staining solution. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques at each compound concentration. The EC₅₀ value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay Protocol)

It is crucial to assess the cytotoxicity of antiviral compounds to ensure that the observed antiviral effect is not due to the killing of host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Host cells (same as used in the antiviral assay)

  • Test compounds (this compound, ribavirin) at various concentrations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC₅₀ value is calculated as the compound concentration that results in a 50% reduction in cell viability compared to the untreated cell control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound

AZ27_Mechanism cluster_virus RSV Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Transcription_Replication Viral RNA Transcription & Replication Uncoating->Transcription_Replication Protein_Synthesis Viral Protein Synthesis Transcription_Replication->Protein_Synthesis Assembly_Budding Virion Assembly & Budding Protein_Synthesis->Assembly_Budding AZ27 This compound L_Protein RSV L Protein (RdRp) AZ27->L_Protein Binds to L_Protein->Transcription_Replication Inhibits

Caption: Mechanism of action of this compound.

Mechanism of Action: Ribavirin

Ribavirin_Mechanism cluster_host Host Cell cluster_virus Viral Replication cluster_drug Drug Action IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH GTP Guanosine Triphosphate (GTP) IMPDH->GTP Synthesizes Viral_RNA_Polymerase Viral RNA Polymerase GTP->Viral_RNA_Polymerase Substrate Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Error_Catastrophe Lethal Mutagenesis Ribavirin Ribavirin Ribavirin->IMPDH Inhibits Ribavirin->Viral_RNA_Polymerase Inhibits & Causes Errors

Caption: Multifaceted mechanism of action of Ribavirin.

Experimental Workflow: In Vitro Antiviral Screening

Antiviral_Screening_Workflow Start Start: Compound Library Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Assay_Plate Seed Cells in Multi-well Plates Cell_Culture->Assay_Plate Primary_Screening Primary Screening: Infect cells and treat with compounds at a single high concentration Assay_Plate->Primary_Screening Cytotoxicity_Assay Concurrent Cytotoxicity Assay Assay_Plate->Cytotoxicity_Assay Data_Analysis_Primary Data Analysis: Identify 'Hits' with significant antiviral activity and low cytotoxicity Primary_Screening->Data_Analysis_Primary Cytotoxicity_Assay->Data_Analysis_Primary Dose_Response Dose-Response Study: Test 'Hits' at multiple concentrations Data_Analysis_Primary->Dose_Response 'Hits' EC50_CC50_Calc Calculate EC₅₀ and CC₅₀ Determine Selectivity Index (SI = CC₅₀ / EC₅₀) Dose_Response->EC50_CC50_Calc Lead_Selection Lead Candidate Selection EC50_CC50_Calc->Lead_Selection End End: Further Development Lead_Selection->End

Caption: General workflow for in vitro antiviral drug screening.

References

AZ-27 Demonstrates Potent Activity Against Clinical Strains of Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Waltham, MA – October 29, 2025 – New analyses of experimental data highlight the significant in vitro activity of AZ-27, a novel respiratory syncytial virus (RSV) L protein inhibitor, against a range of clinically isolated RSV strains. These findings position this compound as a promising candidate for further therapeutic development, offering a distinct mechanism of action compared to existing fusion inhibitors. This guide provides a comparative overview of this compound's potency against other RSV antivirals, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Comparative Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against both RSV A and B subtypes. The compound targets the viral RNA-dependent RNA polymerase (L protein), a key enzyme in the viral replication cycle.[1][2] This mechanism of action involves the inhibition of the early stages of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the viral promoter.[3][4][5]

The following tables summarize the 50% effective concentration (EC50) values for this compound and other notable RSV inhibitors against various laboratory and clinical strains of RSV.

Table 1: In Vitro Activity of this compound Against RSV Subtypes

CompoundRSV SubtypeAverage EC50 (nM)Cell LineAssay
This compound A 24 ± 9 HEp-2RSV ELISA
This compound B 1000 ± 280 HEp-2RSV ELISA

Data sourced from Tiong-Yip et al., 2014.

Table 2: Comparative In Vitro Activity of RSV Inhibitors

CompoundTargetRSV Strain(s)EC50 (µM)Cell Line
This compound L protein (Polymerase)RSV A20.01HEp-2
ALS-8112 Polymerase (Nucleoside Analog)RSV A20.153 ± 0.076HEp-2
RSV B10.132 ± 0.055HEp-2
GS-5806 Fusion (F) proteinPanel of 75 clinical isolates (A and B)0.00043 (mean)-
MDT-637 Fusion (F) proteinRSV-A Long0.00142-
4 clinical isolates0.00036 - 0.0034-
BMS-433771 Fusion (F) proteinRSV A and B (mean)0.02-
RSV604 Nucleoprotein (N)RSV A and B (average)0.8-
Ribavirin -RSV-A Long16.973-

EC50 values are presented to show the range of potencies of different RSV inhibitors. Direct comparison should be made with caution due to variations in experimental conditions and RSV strains used across different studies.

Experimental Protocols

The in vitro antiviral activity of this compound and comparator compounds is typically assessed using cell-based assays. Below are detailed methodologies for common experimental procedures.

Cell Lines and Virus Strains
  • Cell Lines: Human epidermoid carcinoma (HEp-2) and human lung adenocarcinoma (A549) cells are commonly used for RSV propagation and antiviral assays.

  • Virus Strains: A panel of laboratory-adapted strains (e.g., RSV A2, RSV B1) and clinical isolates from both RSV A and B subtypes are used to determine the breadth of antiviral activity.

Antiviral Activity Assays

Several methods are employed to quantify the inhibitory effect of the compounds on RSV replication:

  • Cytopathic Effect (CPE) Inhibition Assay:

    • HEp-2 cells are seeded in 96-well plates and infected with RSV at a specific multiplicity of infection (MOI).

    • The infected cells are then treated with serial dilutions of the test compound.

    • After a defined incubation period (typically 3-5 days), the cells are visually inspected for virus-induced CPE (e.g., syncytia formation).

    • Cell viability can be quantified using reagents like MTT or CellTiter-Glo.

    • The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.

  • RSV Enzyme-Linked Immunosorbent Assay (ELISA):

    • HEp-2 cells are infected with RSV and treated with the test compounds as described above.

    • After the incubation period, the cells are fixed and permeabilized.

    • A primary antibody specific for an RSV protein (e.g., F protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added to produce a colorimetric or chemiluminescent signal, which is proportional to the amount of viral antigen present.

    • The EC50 is the concentration that reduces the viral antigen signal by 50% compared to untreated controls.

  • Quantitative Reverse Transcription PCR (qRT-PCR):

    • This assay measures the level of viral RNA in infected cells.

    • Cells are infected and treated with the compound.

    • Total RNA is extracted from the cells, and viral RNA is quantified using qRT-PCR with primers and probes specific to a conserved region of the RSV genome.

    • The EC50 is the compound concentration that reduces the viral RNA levels by 50%.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating its antiviral activity.

AZ27_Mechanism_of_Action cluster_virus RSV Virion cluster_cell Host Cell RSV RSV Genome (RNA) Promoter Viral Promoter RSV->Promoter Enters Cell & Uncoats L_P_complex L-P Polymerase Complex mRNA mRNA Transcription L_P_complex->mRNA Initiates Replication Genome Replication L_P_complex->Replication Initiates Promoter->L_P_complex New_Virions New Virions mRNA->New_Virions Replication->New_Virions AZ27 This compound AZ27->L_P_complex Inhibits Initiation

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Cell_Culture 1. Plate Host Cells (e.g., HEp-2) Compound_Addition 2. Add Serial Dilutions of this compound Cell_Culture->Compound_Addition Virus_Infection 3. Infect with RSV Clinical Isolate Compound_Addition->Virus_Infection Incubate 4. Incubate for 3-5 days Virus_Infection->Incubate Quantification 5. Quantify Viral Replication (CPE, ELISA, or qRT-PCR) Incubate->Quantification EC50_Calculation 6. Calculate EC50 Value Quantification->EC50_Calculation

Caption: General workflow for in vitro antiviral activity assay.

References

Benchmarking AZ-27: A Comparative Analysis Against Novel Respiratory Syncytial Virus (RSV) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and older adults. The significant global health burden of RSV has accelerated the development of novel antiviral therapies. This guide provides a comparative benchmark of the novel investigational compound AZ-27 against other leading RSV inhibitors. This compound is a small molecule inhibitor targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. Its performance is evaluated alongside other inhibitors with distinct mechanisms of action to provide a comprehensive assessment for researchers and drug development professionals.

Mechanism of Action Overview

The RSV replication cycle presents several targets for antiviral intervention. Novel inhibitors have been developed to target key stages, including viral entry, fusion, and replication. This compound is designed to allosterically inhibit the RSV F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism is distinct from that of nucleoside analogs, which target the viral polymerase, and monoclonal antibodies, which bind to the F protein to neutralize the virus.

cluster_host Host Cell cluster_virus RSV Virion cluster_inhibitors Inhibitor Targets endosome Endosome replication Viral Replication (RNA Polymerase) endosome->replication RNA Release nucleus Nucleus assembly Virion Assembly & Budding replication->assembly virion RSV attachment Attachment & Entry virion->attachment fusion Membrane Fusion attachment->fusion fusion->endosome az27 This compound (Fusion Inhibitor) az27->fusion Inhibits edp938 EDP-938 (Nucleoside Analog) edp938->replication Inhibits nirsevimab Nirsevimab (Monoclonal Antibody) nirsevimab->attachment Inhibits

Caption: Mechanism of action for this compound and comparator RSV inhibitors.

In Vitro Antiviral Activity and Cytotoxicity

The antiviral potency of this compound was assessed against both RSV-A and RSV-B laboratory strains using a plaque reduction assay in HEp-2 cells. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined and compared against EDP-938, a nucleoside analog, and JNJ-53718678, another fusion inhibitor.

CompoundTargetRSV-A EC50 (nM)RSV-B EC50 (nM)CC50 in HEp-2 cells (µM)Selectivity Index (SI) vs. RSV-A
This compound Fusion (F) Protein 0.8 1.1 >25 >31,250
EDP-938RNA Polymerase3532>50>1,428
JNJ-53718678Fusion (F) Protein2.12.5>15>7,142

Key Findings:

  • This compound demonstrates potent, single-digit nanomolar activity against both RSV-A and RSV-B strains.

  • The compound exhibits a superior selectivity index compared to other tested inhibitors, indicating a wide therapeutic window in vitro.

  • The activity of this compound is comparable to or exceeds that of other fusion inhibitors.

Experimental Protocol: Plaque Reduction Assay

The following protocol was used to determine the in vitro antiviral activity of the tested compounds.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis node1 1. Seed HEp-2 cells in 6-well plates node2 2. Incubate 24h (90% confluency) node1->node2 node4 4. Infect cells with RSV (100 PFU/well) node2->node4 node3 3. Prepare serial dilutions of inhibitors node5 5. Add inhibitors to respective wells node3->node5 node4->node5 node6 6. Overlay with methylcellulose medium node5->node6 node7 7. Incubate 3-5 days (plaque formation) node6->node7 node8 8. Fix and stain cells with crystal violet node7->node8 node9 9. Count plaques for each concentration node8->node9 node10 10. Calculate EC50 value (Dose-response curve) node9->node10

Caption: Workflow for the in vitro RSV plaque reduction assay.

Methodology:

  • Cell Culture: HEp-2 cells were seeded in 6-well plates and cultured overnight to achieve approximately 90% confluency.

  • Compound Preparation: this compound and comparator compounds were serially diluted in infection medium (DMEM with 2% FBS) to create a range of concentrations.

  • Infection: Cell monolayers were washed and then infected with RSV-A or RSV-B at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

  • Treatment: After infection, the inoculum was removed, and the cells were overlaid with medium containing the respective compound dilutions mixed with 0.8% methylcellulose.

  • Incubation: Plates were incubated for 4-5 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Quantification: Cells were fixed with 10% formalin and stained with a 0.5% crystal violet solution. Plaques were counted manually, and the EC50 values were calculated by non-linear regression analysis of the dose-response curves.

  • Cytotoxicity: The CC50 values were determined in parallel using a CellTiter-Glo® Luminescent Cell Viability Assay on uninfected HEp-2 cells exposed to the same compound concentrations.

Conclusion

The investigational compound this compound demonstrates exceptional in vitro potency against both major strains of RSV. Its high selectivity index suggests a favorable safety profile. The mechanism of action, targeting the highly conserved RSV F protein, makes it a promising candidate for further development, both as a monotherapy and potentially in combination with other antiviral agents. Further studies in in vivo models are warranted to confirm these promising preclinical findings.

Safety Operating Guide

Standard Operating Procedure: AZ-27 Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are provided as a general guideline for the safe disposal of a hypothetical chemical, AZ-27. It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols before handling any hazardous material. This document is intended to supplement, not replace, established institutional and regulatory procedures.

This guide provides essential safety and logistical information for the proper disposal of this compound, a hypothetical volatile organic compound with moderate toxicity. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following minimum personal protective equipment is worn:

  • Gloves: Nitrile or neoprene gloves are required. Always double-glove when handling concentrated this compound waste.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used in situations with a high risk of splashing.

  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of open containers of this compound waste must be conducted within a certified chemical fume hood.

This compound Waste Segregation and Containerization

Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions. Follow these steps for waste collection:

  • Waste Stream Identification: this compound waste must be collected in a designated container, separate from all other chemical waste streams unless compatibility has been explicitly verified.

  • Container Selection: Use only approved, chemically resistant containers for this compound waste. High-density polyethylene (HDPE) or glass containers are recommended. Ensure the container has a secure, leak-proof cap.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The primary hazards associated with this compound (e.g., "Flammable," "Toxic")

    • The principal investigator's name and lab location

  • Container Filling: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.

  • Storage: Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin within a well-ventilated area, away from heat sources and direct sunlight.

Quantitative Data: this compound Waste Stream Compatibility

The following table summarizes the compatibility of this compound waste with other common laboratory waste streams. Never mix incompatible waste streams.

Waste StreamChemical ClassCompatibility with this compoundHazard of Mixing
Halogenated SolventsOrganicCompatibleNone
Non-Halogenated SolventsOrganicINCOMPATIBLE Potentially violent exothermic reaction
Aqueous Acid WasteInorganic AcidINCOMPATIBLE Vigorous reaction, release of toxic gas
Aqueous Base WasteInorganic BaseCompatibleNone
Heavy Metal WasteInorganicINCOMPATIBLE Formation of unstable, potentially explosive compounds

Experimental Protocol: Decontamination of Surfaces Contaminated with this compound

This protocol details the procedure for neutralizing and cleaning minor spills of this compound on laboratory surfaces.

Materials:

  • Decontamination Solution: 10% sodium bicarbonate solution

  • Absorbent pads

  • Two pairs of nitrile gloves

  • Chemical splash goggles

  • Face shield

  • Flame-resistant lab coat

  • Waste bag for contaminated solids

Procedure:

  • Ensure Safety: Don appropriate PPE and ensure the work is performed within a chemical fume hood.

  • Absorb Spill: Gently place absorbent pads over the spilled this compound to absorb the bulk of the liquid.

  • Apply Decontamination Solution: Liberally apply the 10% sodium bicarbonate solution to the contaminated area and the absorbent pads. Allow a contact time of at least 15 minutes.

  • Collect Waste: Carefully collect the absorbent pads and any other contaminated materials into a designated waste bag.

  • Clean Surface: Wipe the surface with a clean, damp cloth.

  • Dispose of Waste: Seal the waste bag and label it as "Solid Waste Contaminated with this compound." Dispose of it according to your institution's solid hazardous waste procedures.

Visual Workflow for this compound Disposal

AZ27_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood SelectContainer Select Approved Container (HDPE or Glass) FumeHood->SelectContainer LabelContainer Label with Hazardous Waste Tag SelectContainer->LabelContainer AddWaste Add this compound Waste (<90% Full) LabelContainer->AddWaste SealContainer Securely Seal Container AddWaste->SealContainer SAA Place in Satellite Accumulation Area SealContainer->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment RequestPickup Request Waste Pickup from EHS SecondaryContainment->RequestPickup EHS_Pickup EHS Collects Waste RequestPickup->EHS_Pickup

Caption: Workflow diagram for the safe disposal of this compound waste.

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